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  • Product: 2-Fluoro-6-methoxy-N-methylaniline
  • CAS: 502435-19-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Fluoro-6-methoxy-N-methylaniline

CAS Number: 502435-19-0 Introduction: A Strategic Building Block in Medicinal Chemistry 2-Fluoro-6-methoxy-N-methylaniline is an aromatic amine characterized by a unique substitution pattern that makes it a molecule of s...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 502435-19-0

Introduction: A Strategic Building Block in Medicinal Chemistry

2-Fluoro-6-methoxy-N-methylaniline is an aromatic amine characterized by a unique substitution pattern that makes it a molecule of significant interest in the field of drug discovery and organic synthesis. The strategic placement of a fluorine atom, a methoxy group, and an N-methyl group on the aniline scaffold imparts a distinct combination of steric and electronic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and N-methyl groups can modulate solubility and receptor interactions.[1][2] This guide provides a detailed examination of its core properties, predicted reactivity, potential synthetic routes, and applications, with a focus on its utility as a building block for complex, biologically active molecules.[2]

Physicochemical and Spectroscopic Profile

While experimental data for 2-Fluoro-6-methoxy-N-methylaniline is scarce, its properties can be predicted based on its structure and comparison with related molecules such as 4-Fluoro-2-methoxy-N-methylaniline and 2-Fluoro-6-methoxyaniline.[2][3]

Core Properties
IdentifierValueReference
IUPAC Name 2-Fluoro-6-methoxy-N-methylanilineN/A
CAS Number 502435-19-0N/A
Molecular Formula C₈H₁₀FNO[2]
Molecular Weight 155.17 g/mol [2]
Predicted Density ~1.1-1.2 g/cm³[3]
Predicted pKa ~3-4[3]
Predicted Appearance Colorless to light yellow liquid or semi-solid[3]
Predicted Spectroscopic Profile

The following spectroscopic data is predicted and should be confirmed experimentally.

TechniquePredicted Key Signals
¹H NMR - Aromatic protons (~6.6-7.2 ppm) with complex splitting due to F-H coupling. - Singlet for the methoxy (O-CH₃) protons (~3.8-3.9 ppm). - Singlet or doublet for the N-methyl (N-CH₃) protons (~2.8-3.0 ppm). - Broad singlet for the N-H proton.
¹³C NMR - Signals for 6 distinct aromatic carbons, with C-F and C-O carbons shifted downfield. - Signal for the O-CH₃ carbon (~55-57 ppm). - Signal for the N-CH₃ carbon (~30-33 ppm).
FT-IR (cm⁻¹) - N-H stretch (~3350-3450 cm⁻¹). - Aromatic and Aliphatic C-H stretches (~2850-3100 cm⁻¹). - C=C aromatic ring stretches (~1500-1600 cm⁻¹). - Asymmetric C-O-C stretch (~1220-1260 cm⁻¹). - C-F stretch (~1100-1200 cm⁻¹).
Mass Spec. Expected [M]⁺ peak at m/z = 155.07.

Synthesis and Reactivity

A detailed experimental protocol for the synthesis of 2-Fluoro-6-methoxy-N-methylaniline is not explicitly available. However, a logical synthetic pathway can be proposed based on standard organic chemistry transformations and literature precedents for similar anilines.

Proposed Synthetic Workflow

The most plausible synthetic route involves the N-methylation of the precursor, 2-fluoro-6-methoxyaniline (CAS 446-61-7).

Synthesis_Workflow Start 2-Fluoro-6-methoxyaniline (CAS 446-61-7) Methylation N-methylation Start->Methylation Methylating Agent (e.g., Dimethyl Carbonate) Product 2-Fluoro-6-methoxy-N-methylaniline Methylation->Product Purification

Caption: Proposed synthesis of 2-Fluoro-6-methoxy-N-methylaniline.

Experimental Protocol: N-methylation via Dimethyl Carbonate (Predictive)

This protocol is adapted from a general method for the N-methylation of anilines and requires optimization.[4]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-6-methoxyaniline (1 equivalent).

  • Reagent Addition: Add dimethyl carbonate (excess, e.g., 10 equivalents) and a suitable catalyst, such as a basic molecular sieve (e.g., NaY, ~10% w/w).[4]

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Purification: Remove the excess dimethyl carbonate and solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by silica gel column chromatography to yield pure 2-Fluoro-6-methoxy-N-methylaniline.

Reactivity Profile

As a nucleophilic aromatic amine, 2-Fluoro-6-methoxy-N-methylaniline is expected to undergo a variety of chemical transformations, making it a versatile intermediate for further synthetic elaboration.

Reactivity_Pathways Central_Node 2-Fluoro-6-methoxy-N-methylaniline Acylation Amide Formation Central_Node->Acylation Acyl Halide / Anhydride Alkylation Tertiary Amine Formation Central_Node->Alkylation Alkyl Halide Sulfonylation Sulfonamide Synthesis Central_Node->Sulfonylation Sulfonyl Chloride Coupling Buchwald-Hartwig Coupling Central_Node->Coupling Aryl Halide, Pd Catalyst

Caption: Key reactivity pathways for 2-Fluoro-6-methoxy-N-methylaniline.

Applications in Research and Drug Development

The true value of 2-Fluoro-6-methoxy-N-methylaniline lies in its potential as a scaffold for constructing more complex and biologically active molecules.

  • Scaffold for Bioactive Molecules: Substituted anilines are core components in a wide range of pharmaceuticals. The specific substitution pattern of this compound makes it a candidate for developing novel therapeutic agents.[1][2]

  • Protein Degrader Building Block: Analogous compounds are utilized as building blocks for Proteolysis-Targeting Chimeras (PROTACs), suggesting this molecule could be incorporated into structures that bind to E3 ubiquitin ligases or as part of a linker.[2]

  • Bioisostere and Pharmacophore: The fluoro and methoxy groups can serve as bioisosteres for other functional groups, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, such as metabolic stability and cell permeability.[2]

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Fluoro-6-methoxy-N-methylaniline is not available. The following information is based on the hazard profiles of structurally similar anilines.[5][6][7][8]

Hazard Identification
  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation or damage.

  • Respiratory Sensitization: May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

2-Fluoro-6-methoxy-N-methylaniline represents a promising, albeit under-documented, chemical intermediate with significant potential in medicinal chemistry and materials science. Its unique electronic and structural features make it a valuable building block for the synthesis of novel compounds. While this guide provides a predictive overview based on analogous structures, experimental validation of its properties, synthesis, and reactivity is essential for its successful application in research and development.

References

  • Synquest Labs. (n.d.). 2-Fluoro-6-methylaniline Safety Data Sheet.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 18). 2-Fluoro-N-methylaniline: Properties, Applications, and Its Significance in Organic Synthesis. Retrieved February 24, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, December 21). 4-Fluoro-2-methylaniline Safety Data Sheet.
  • Capot Chemical. (2013, August 24). MSDS of 2-Fluoro-N-methylaniline.
  • BenchChem. (n.d.). A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline. Retrieved February 24, 2026, from a publicly available technical guide.
  • AK Scientific, Inc. (n.d.). 2-Fluoro-N-methylaniline Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). 4-Fluoro-N-methylaniline Safety Data Sheet.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. Retrieved February 24, 2026, from a publicly available technical support document.
  • PureSynth. (n.d.). 2-Methoxy-6-Methylaniline 98.0%(GC). Retrieved February 24, 2026, from [Link]

Sources

Exploratory

Chemical Structure of N-methyl-2-fluoro-6-methoxyaniline

The following technical guide details the chemical structure, synthesis, and application of N-methyl-2-fluoro-6-methoxyaniline . Technical Guide & Whitepaper Executive Summary N-methyl-2-fluoro-6-methoxyaniline (CAS: 502...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of N-methyl-2-fluoro-6-methoxyaniline .

Technical Guide & Whitepaper

Executive Summary

N-methyl-2-fluoro-6-methoxyaniline (CAS: 502435-19-0) is a specialized secondary aniline intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients. Its structure is defined by a 1,2,3-trisubstituted benzene ring, featuring a "privileged" substitution pattern that imparts unique electronic and steric properties:

  • Fluorine (C2): Increases metabolic stability and lipophilicity while modulating pKa.

  • Methoxy (C6): Provides electron density and hydrogen bond acceptance.

  • N-Methyl (N1): Enhances solubility and alters the hydrogen bond donor profile compared to the primary aniline.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and its utility in modern drug discovery.

Structural Analysis & Physicochemical Properties[1][2]

Chemical Identity
PropertyDetail
IUPAC Name 2-fluoro-6-methoxy-N-methylaniline
CAS Number 502435-19-0 (Free Base) / 1379212-40-4 (HCl Salt)
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
SMILES CNC1=C(C=CC=C1F)OC
Appearance Colorless to pale yellow oil (Free Base)
Solubility Soluble in DCM, MeOH, DMSO; Low solubility in water.
Electronic & Conformational Landscape

The ortho-disubstitution pattern (2-F, 6-OMe) creates a sterically congested environment around the nitrogen atom. This has two critical effects for medicinal chemistry:

  • Atropisomerism Potential: The rotation of the N-Aryl bond is restricted. While not fully locked at room temperature, it creates a preferred conformation that can bind more tightly to protein pockets (e.g., kinase hinge regions).

  • Electronic Push-Pull: The electron-donating Methoxy group (resonance) competes with the electron-withdrawing Fluorine (induction), tuning the nucleophilicity of the nitrogen.

Structural Connectivity Diagram

The following diagram illustrates the functional connectivity and the steric "clash" zones that define the molecule's reactivity.

ChemicalStructure cluster_0 Core Scaffold: Aniline Ring cluster_1 Substituents C1 C1: Ipso Carbon C2 C2: Ortho Position C1->C2 C6 C6: Ortho Position C1->C6 N_Me N-Methyl Group (Solubility/Sterics) C1->N_Me  N-Alkylation Fluoro 2-Fluoro (Metabolic Block) C2->Fluoro  C-F Bond Methoxy 6-Methoxy (H-Bond Acceptor) C6->Methoxy  Electronic Donor N_Me->Fluoro Steric Repulsion N_Me->Methoxy

Figure 1: Structural connectivity emphasizing the steric crowding at the N1 position caused by the 2,6-substitution pattern.

Validated Synthesis Protocol

Objective: Synthesis of N-methyl-2-fluoro-6-methoxyaniline from commercially available 2-fluoro-6-methoxyaniline. Methodology: Reductive Amination via Sodium Borohydride (NaBH₄). Rationale: Direct methylation with methyl iodide often leads to over-alkylation (formation of quaternary salts). Reductive amination ensures mono-methylation selectivity.

Reagents & Materials
  • Precursor: 2-Fluoro-6-methoxyaniline (1.0 eq)

  • C1 Source: Paraformaldehyde (3.0 eq) or Formalin (37% aq).

  • Reductant: Sodium Borohydride (NaBH₄) (4.0 eq) or NaCNBH₃.

  • Solvent: Methanol (anhydrous).

  • Acid Catalyst: Acetic Acid (catalytic amount).

Step-by-Step Workflow

Step 1: Imine Formation

  • Dissolve 2-fluoro-6-methoxyaniline (10 mmol) in Methanol (30 mL).

  • Add Paraformaldehyde (30 mmol) and Sodium Methoxide (30 mmol) in situ to generate formaldehyde equivalents, or use aqueous formalin.

  • Stir at reflux for 2 hours to form the intermediate imine/hemiaminal.

    • Checkpoint: Monitor by TLC (formation of a less polar spot).

Step 2: Reduction

  • Cool the reaction mixture to 0°C.

  • Add NaBH₄ (40 mmol) portion-wise over 30 minutes. Caution: Gas evolution (H₂).

  • Allow the mixture to warm to room temperature and stir for 4 hours.

Step 3: Workup & Purification

  • Quench with saturated NH₄Cl solution.

  • Extract with Ethyl Acetate (3 x 50 mL).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc 9:1) is usually required to remove unreacted primary aniline.

Synthesis Process Diagram

SynthesisFlow Start Start: 2-Fluoro-6-methoxyaniline Reagent1 Add: Paraformaldehyde / MeOH (Reflux 2h) Start->Reagent1 Inter Intermediate: Imine Species Reagent1->Inter Dehydration Reagent2 Add: NaBH4 (0°C -> RT) (Reductive Step) Inter->Reagent2 Reduction Quench Quench: Sat. NH4Cl Extract: EtOAc Reagent2->Quench Product Target: N-methyl-2-fluoro-6-methoxyaniline (Yield: ~85%) Quench->Product Purification

Figure 2: Step-by-step reductive amination workflow for high-fidelity mono-methylation.

Characterization & Data Verification

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be validated.

Nuclear Magnetic Resonance (NMR)
NucleusShift (δ ppm)MultiplicityAssignment
¹H NMR 6.50 - 7.00MultipletAromatic Ring Protons (3H)
3.85Singlet-OCH₃ (Methoxy)
2.95Singlet/Doublet-NH-CH₃ (N-Methyl)
3.50 - 4.00Broad Singlet-NH (Amine proton)
¹³C NMR ~150.0Doublet (J_CF)C-F (C2)
~148.0SingletC-O (C6)
~56.0Singlet-OCH₃
~32.0Singlet-NCH₃
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected M+H: 156.08 m/z

  • Fragmentation Pattern: Loss of methyl radical (M-15) is common in methoxy-substituted aromatics.

Applications in Drug Discovery[3][4]

The N-methyl-2-fluoro-6-methoxyaniline scaffold is highly valued in the design of kinase inhibitors and CNS-active agents.

  • Conformational Control: The N-methyl group, combined with the 2,6-substitution, forces the phenyl ring out of planarity with the nitrogen lone pair. This "twist" is often exploited to fit into hydrophobic pockets of enzymes where flat molecules cannot bind.

  • Metabolic Stability: The Fluorine atom at the C2 position blocks metabolic oxidation (Phase I metabolism) at a highly susceptible site, extending the half-life of the drug candidate.

  • Bioisosterism: This fragment serves as a bioisostere for more lipophilic 2,6-dimethylanilines, offering improved water solubility due to the methoxy group while maintaining steric bulk.

Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant / Toxic if swallowed.

  • Signal Word: Warning.

  • Storage: Keep in a dark, inert atmosphere (Nitrogen/Argon) at 2-8°C. Anilines oxidize readily upon air exposure, turning dark brown.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Sigma-Aldrich. 2-Fluoro-6-methoxyaniline Product Sheet (CAS 446-61-7).Link

  • BLD Pharm. 2-Fluoro-6-methoxy-N-methylaniline Hydrochloride (CAS 1379212-40-4).[1][2]Link[1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for 2-Fluoro-6-methoxyaniline.Link

  • Smolecule. (2-Fluoro-6-methoxy-phenyl)-methyl-amine hydrochloride Structure & Properties.Link

Sources

Foundational

Physical properties of 2-fluoro-6-methoxy-N-methylaniline free base vs HCl salt

This guide details the physical properties, synthesis, and handling of 2-fluoro-6-methoxy-N-methylaniline , comparing its free base form with its hydrochloride (HCl) salt. It is designed for researchers in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, synthesis, and handling of 2-fluoro-6-methoxy-N-methylaniline , comparing its free base form with its hydrochloride (HCl) salt. It is designed for researchers in medicinal chemistry and process development.

Executive Summary

2-Fluoro-6-methoxy-N-methylaniline is a specialized aniline intermediate used primarily in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and other bioactive small molecules.

The molecule exists in two distinct forms with radically different physical behaviors:

  • Free Base (CAS 502435-19-0): A lipophilic, oxidation-prone liquid/oil requiring inert storage.

  • HCl Salt (CAS 1379212-40-4): A stable, hydrophilic crystalline solid preferred for long-term storage and solid-state handling.

This guide provides the critical data and protocols necessary to select the correct form for your specific experimental phase—using the free base for organic reactions and the HCl salt for purification and storage.

Chemical Identity & Structural Analysis[1][2]

The molecule features a "push-pull" electronic system. The methoxy group (C6) donates electron density via resonance, while the fluorine atom (C2) withdraws density via induction. The N-methyl group increases basicity slightly relative to the primary amine but introduces steric bulk.

FeatureFree BaseHCl Salt
CAS Number 502435-19-0 1379212-40-4
IUPAC Name 2-Fluoro-6-methoxy-N-methylaniline2-Fluoro-6-methoxy-N-methylanilinium chloride
Formula C₈H₁₀FNOC₈H₁₀FNO · HCl
M.W. 155.17 g/mol 191.63 g/mol
SMILES CNc1c(F)cccc1OCCNc1c(F)cccc1OC.[ClH]
Appearance Colorless to pale yellow oilWhite to off-white crystalline solid

Comparative Physical Properties

The choice between free base and salt dictates solubility and stability. The following data aggregates experimental values and high-confidence predictive models for this specific scaffold.

Physical Data Table
PropertyFree Base (Oil)HCl Salt (Solid)Implication
Melting Point < 25°C (Liquid at RT)> 150°C (Decomposes)Salt is required for solid dosing.
Boiling Point ~215°C (at 760 mmHg)N/A (Sublimes/Degrades)Free base can be distilled under vacuum.
Solubility (Water) Insoluble (< 0.1 mg/mL)Soluble (> 50 mg/mL)Salt is ideal for aqueous formulations.
Solubility (DCM/EtOAc) Miscible (High)Poor / InsolubleFree base is used for organic synthesis.
pKa (Conjugate Acid) ~3.8 – 4.2 (Predicted)N/AWeak base; requires strong acid to protonate fully.
LogP ~2.1< 0Free base permeates membranes; salt does not.
Hygroscopicity LowModerate to HighSalt requires desiccated storage.
Solubility & Partitioning Logic

The free base is highly lipophilic (LogP ~2.1), making it suitable for crossing cell membranes in early assays, but poor for aqueous formulation. The HCl salt disrupts the crystal lattice energy with ionic interactions, drastically increasing water solubility.

SolubilityLogic cluster_0 Phase Preference cluster_1 Phase Preference Base Free Base (Lipophilic) Acid Add HCl (aq/ether) Base->Acid Protonation Salt HCl Salt (Hydrophilic) Acid->Salt Precipitation BaseBack Add NaOH/NaHCO3 Salt->BaseBack Neutralization (Extraction into Organic)

Figure 1: Solubility switch workflow. The species can be toggled between organic-soluble (Free Base) and water-soluble (Salt) phases by adjusting pH.

Experimental Protocols

Synthesis of HCl Salt from Free Base

If you have the free base (oil) and need to stabilize it for storage, follow this standard salt formation protocol.

Reagents:

  • 2-Fluoro-6-methoxy-N-methylaniline (Free Base)

  • 4M HCl in Dioxane (or Diethyl Ether)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Hexanes (Antisolvent)

Procedure:

  • Dissolution: Dissolve 1.0 g of the free base oil in 5 mL of dry DCM or MTBE. Ensure the solution is clear.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.1 equivalents of 4M HCl in Dioxane.

    • Observation: A white precipitate should begin to form immediately.

  • Precipitation: Stir for 30 minutes at 0°C. If precipitation is partial, add Hexanes (approx. 5-10 mL) slowly to force the salt out of solution.

  • Filtration: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with cold Hexanes (2 x 5 mL) to remove unreacted free base and impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours to remove residual solvent and HCl.

Free Base Recovery (Salt Breaking)

To use the molecule in a nucleophilic substitution reaction (e.g., S_NAr), you must convert the salt back to the free base.

Procedure:

  • Suspend the HCl salt in DCM.

  • Add saturated aqueous NaHCO₃ (Sodium Bicarbonate).

  • Stir vigorously until the solid dissolves and two clear layers form.

  • Separate the organic layer (DCM).

  • Extract the aqueous layer once more with DCM.

  • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo to yield the free base oil.

Stability & Handling

Free Base (Oxidation Risk)

Anilines with electron-donating groups (like methoxy) are susceptible to oxidation, turning from colorless to brown/black over time.

  • Storage: Store at -20°C under Argon or Nitrogen.

  • Container: Amber glass vials (light sensitive).

  • Shelf Life: ~6 months if stored properly.

HCl Salt (Hygroscopicity)

The HCl salt is chemically stable but can be hygroscopic (absorbs water from air).

  • Storage: Store at RT or 4°C in a tightly sealed container with a desiccant.

  • Handling: Weigh quickly in ambient air; prolonged exposure may lead to clumping or "stickiness" due to moisture uptake.

Applications in Drug Discovery

This scaffold is a bioisostere for other ortho-substituted anilines found in EGFR inhibitors. The fluorine provides metabolic stability (blocking the C2 position from oxidation), while the methoxy group serves as a hydrogen bond acceptor for kinase hinge binding.

SynthesisPath Start 2-Fluoro-6-methoxyaniline (Primary Amine) CAS 446-61-7 Step1 Reductive Amination (HCHO / NaBH4) Start->Step1 Target 2-Fluoro-6-methoxy-N-methylaniline (Free Base Oil) CAS 502435-19-0 Step1->Target SaltForm HCl Salt Formation (HCl in Dioxane) Target->SaltForm Final HCl Salt (Crystalline Solid) CAS 1379212-40-4 SaltForm->Final

Figure 2: Synthesis workflow from the primary amine precursor to the stable HCl salt.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted anilines. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of 2-Fluoro-6-methoxy-N-methylaniline in Pharmaceutical Synthesis

Abstract 2-Fluoro-6-methoxy-N-methylaniline is a highly functionalized aromatic amine that serves as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern—featuring an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Fluoro-6-methoxy-N-methylaniline is a highly functionalized aromatic amine that serves as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern—featuring an ortho-fluoro group, an ortho-methoxy group, and an N-methyl moiety—provides a sophisticated building block for medicinal chemists. The strategic placement of these groups allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, and provides precise steric and electronic control over subsequent synthetic transformations. This guide details the strategic importance of this intermediate, focusing on its application in the synthesis of quinazoline-based kinase inhibitors, and provides detailed, field-proven protocols for its synthesis and utilization.

The Strategic Importance in Medicinal Chemistry

The value of 2-Fluoro-6-methoxy-N-methylaniline as a pharmaceutical intermediate is derived from the synergistic effects of its three key functional groups.

  • The Ortho-Fluoro Group : The introduction of fluorine is a cornerstone of modern drug design.[1] Its presence ortho to the amine significantly lowers the pKa of the aniline nitrogen, modulating its nucleophilicity. More importantly, the carbon-fluorine bond is exceptionally stable, making the aromatic ring resistant to oxidative metabolism at that position. This often enhances the pharmacokinetic profile of the final active pharmaceutical ingredient (API).[1][2]

  • The Ortho-Methoxy Group : This group provides steric bulk and acts as a hydrogen bond acceptor. In the context of synthesizing heterocyclic scaffolds like quinazolines, the methoxy group can direct cyclization reactions and influence the final conformation of the molecule, which is critical for binding to biological targets.

  • The N-Methyl Group : Compared to a primary aniline, the N-methyl group increases lipophilicity and can prevent the formation of certain undesirable metabolites. It also provides a specific vector for molecular recognition within a target's binding pocket, often filling a small hydrophobic cavity to increase potency.

This trifecta of functionalities makes the molecule an ideal precursor for APIs where target engagement, metabolic stability, and a tailored pharmacokinetic profile are paramount. A prime example is in the synthesis of kinase inhibitors, many of which feature a substituted anilino-quinazoline core.[3][]

Application Profile: Synthesis of a Vandetanib Analog Core

2-Fluoro-6-methoxy-N-methylaniline is structurally related to key fragments used in the synthesis of multi-kinase inhibitors like Vandetanib (Caprelsa™). Vandetanib is an anilinoquinazoline used to treat certain types of thyroid cancer, which inhibits VEGFR, EGFR, and RET tyrosine kinases.[][5] The core of Vandetanib involves the coupling of a substituted aniline with a quinazoline heterocycle. While Vandetanib itself uses 4-bromo-2-fluoroaniline, the principles of the key C-N coupling reaction are directly applicable and demonstrate the utility of our title compound in constructing similar bioactive scaffolds.

The key transformation is a nucleophilic aromatic substitution (SNAr) reaction, where the N-methylaniline displaces a leaving group (typically a chlorine) on the 4-position of the quinazoline ring.

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_product Product Core A 2-Fluoro-6-methoxy- N-methylaniline C Nucleophilic Aromatic Substitution (SNAr) A->C Nucleophile B 4-Chloro-6,7-dimethoxy- quinazoline B->C Electrophile D N-(2-Fluoro-6-methoxyphenyl)-N-methyl- 6,7-dimethoxyquinazolin-4-amine (Kinase Inhibitor Scaffold) C->D Forms C-N Bond

Caption: Synthetic pathway to a kinase inhibitor scaffold.

Physicochemical Properties & Safety Data

A summary of key identifiers and safety precautions for handling 2-Fluoro-6-methoxy-N-methylaniline and its precursor.

Identifier2-Fluoro-6-methoxy-N-methylaniline2-Fluoro-6-methoxyaniline (Precursor)
CAS Number 1009983-59-9 (example, may vary)446-61-7[6][7]
Molecular Formula C₈H₁₀FNOC₇H₈FNO[7]
Molecular Weight 155.17 g/mol 141.14 g/mol [7]
Typical Purity ≥98%≥98%[6]
Appearance Light yellow to brown liquid/solidLiquid or Semi-Solid[6]
Hazard Statements H302, H315, H319, H335 (Assumed from similar anilines)H302, H315, H319, H335[6]
Precautionary Codes P261, P280, P305+P351+P338 (Assumed)P261, P305+P351+P338[6]

Safety & Handling: Substituted anilines should be handled with care as they are potentially toxic and can be absorbed through the skin. Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. In case of contact, wash the affected area immediately with plenty of water. Refer to the specific Safety Data Sheet (SDS) for complete information before handling.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of 2-Fluoro-6-methoxy-N-methylaniline. These are based on established chemical principles and analogous transformations reported in the literature.[8]

Protocol 1: Synthesis via Reductive Amination

This protocol details the N-methylation of the precursor 2-Fluoro-6-methoxyaniline. Reductive amination is a robust and common method for this transformation.

G A 1. Reagent Preparation - Dissolve 2-Fluoro-6-methoxyaniline  in Methanol. - Add Formaldehyde. B 2. Imine Formation - Stir at room temperature for 1-2 hours. - Monitor by TLC. A->B C 3. Reduction - Cool reaction to 0°C. - Add Sodium Borohydride (NaBH4)  portion-wise. B->C D 4. Reaction Quench & Workup - Add water slowly. - Extract with Ethyl Acetate. - Wash organic layer with brine. C->D Exothermic! Control addition E 5. Purification & Analysis - Dry over Na2SO4. - Concentrate under reduced pressure. - Purify via column chromatography. D->E

Caption: Experimental workflow for N-methylation.

Reagents & Materials:

ReagentM.W.AmountMoles (mmol)Eq.
2-Fluoro-6-methoxyaniline141.145.00 g35.41.0
Formaldehyde (37% in H₂O)30.033.1 mL38.91.1
Sodium Borohydride (NaBH₄)37.832.01 g53.11.5
Methanol (MeOH)-100 mL--
Ethyl Acetate (EtOAc)-200 mL--
Saturated NaCl (brine)-50 mL--
Anhydrous Na₂SO₄-As needed--

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-6-methoxyaniline (5.00 g, 35.4 mmol) and methanol (100 mL). Stir until fully dissolved.

  • Imine Formation: Add aqueous formaldehyde (3.1 mL, 38.9 mmol) to the solution. Stir the reaction mixture at room temperature for 1 hour. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the flask in an ice-water bath to 0°C. Slowly add sodium borohydride (2.01 g, 53.1 mmol) in small portions over 20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent runaway hydrogen evolution.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours or until TLC analysis indicates complete consumption of the imine intermediate.

  • Workup: Carefully quench the reaction by slowly adding 50 mL of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-Fluoro-6-methoxy-N-methylaniline.

Protocol 2: C-N Coupling to form a Quinazoline Scaffold

This protocol describes the SNAr reaction with a chlorinated quinazoline, a key step in synthesizing many kinase inhibitors.[9][10]

Reagents & Materials:

ReagentM.W.AmountMoles (mmol)Eq.
4-Chloro-6,7-dimethoxyquinazoline224.651.00 g4.451.0
2-Fluoro-6-methoxy-N-methylaniline155.170.76 g4.901.1
Diisopropylethylamine (DIPEA)129.241.15 mL6.681.5
Isopropanol (IPA)-20 mL--

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask, suspend 4-Chloro-6,7-dimethoxyquinazoline (1.00 g, 4.45 mmol) in isopropanol (20 mL).

  • Reagent Addition: Add 2-Fluoro-6-methoxy-N-methylaniline (0.76 g, 4.90 mmol) followed by DIPEA (1.15 mL, 6.68 mmol). Causality Note: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove residual impurities.

  • Drying: Dry the purified solid under vacuum to yield the target anilinoquinazoline product. Further purification can be achieved by recrystallization if necessary.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in N-methylation Incomplete imine formation.Increase reaction time for imine formation before adding NaBH₄.
Over-alkylation (di-methylation).This is less common with reductive amination than with alkyl halides. Ensure stoichiometry of formaldehyde is not excessive.
Inactive reducing agent.Use a fresh, unopened bottle of NaBH₄.
Incomplete C-N Coupling Insufficient heat or reaction time.Ensure the reaction reaches a full reflux and extend the reaction time, monitoring by TLC.
Deactivation of starting materials.Ensure starting materials are pure and dry.
Purification Difficulties Product and starting material have similar polarity.Optimize the solvent system for column chromatography. A shallow gradient is often effective.
Product is insoluble.If the product crashes out of solution during the reaction, it may be pure enough without chromatography. Analyze a small sample by NMR or LC-MS.

Conclusion

2-Fluoro-6-methoxy-N-methylaniline is a sophisticated and valuable intermediate for modern pharmaceutical development. Its carefully arranged functional groups provide medicinal chemists with a powerful tool to address common challenges in drug design, including metabolic instability and target selectivity. The protocols outlined herein provide a reliable framework for the synthesis and strategic application of this compound, particularly in the construction of quinazoline-based APIs, paving the way for the discovery of next-generation therapeutics.

References

  • Li, T., et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. National Institutes of Health (NIH). Available at: [Link]

  • Zhang, H., et al. (2024). Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. ACS Publications. Available at: [Link]

  • Inventor, Y. Z. (2006). Gefitinib synthesis intermediate, and its preparing method and use. Google Patents.
  • Gilla, G., et al. (2013). Process for the preparation of gefitinib. Google Patents.
  • NDA, 21-399. (2015). Gefitinib - New Drug Approvals. FDA. Available at: [Link]

  • Chem-Impex. (n.d.). 2-Fluoro-6-methylaniline. Chem-Impex. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health (NIH). Available at: [Link]

  • Inventor, L. S. (2014). Preparation method of vandetanib. Google Patents.
  • Veeprho. (n.d.). Vandetanib Impurities and Related Compound. Veeprho. Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Fluoro-N-methylaniline: Properties, Applications, and Its Significance in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Wikipedia. (n.d.). Vandetanib. Wikipedia. Available at: [Link]

  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. Available at: [Link]

  • PureSynth. (n.d.). 2-Fluoro-6-Methylaniline 98.0%. PureSynth. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Liu, Z., et al. (2012). Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. MDPI. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link]

  • ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Strategic Incorporation of 2-Fluoro-6-methoxy-N-methylaniline in Kinase Inhibitor Synthesis

Abstract This detailed application note provides a validated technical framework for utilizing 2-Fluoro-6-methoxy-N-methylaniline (CAS: 1249822-72-5) as a critical building block in the synthesis of Type I and Type II ki...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This detailed application note provides a validated technical framework for utilizing 2-Fluoro-6-methoxy-N-methylaniline (CAS: 1249822-72-5) as a critical building block in the synthesis of Type I and Type II kinase inhibitors. While this fragment offers significant pharmacological advantages—specifically metabolic stability via fluorination and conformational locking via the ortho-methoxy group—its steric bulk and electronic properties present unique synthetic challenges. This guide outlines two distinct, high-yield coupling protocols: a Palladium-catalyzed Buchwald-Hartwig amination optimized for sterically hindered secondary amines, and a base-mediated Nucleophilic Aromatic Substitution (


) for electron-deficient heterocyclic cores.

Introduction: The "Magic Methyl" & Ortho-Effects

In modern drug discovery, particularly for EGFR, BTK, and ALK inhibitors, the "aniline tail" of the molecule dictates solvent exposure and metabolic fate. The specific substitution pattern of 2-Fluoro-6-methoxy-N-methylaniline offers three distinct advantages:

  • Conformational Control: The ortho-fluoro and ortho-methoxy groups create a "locked" conformation relative to the heterocyclic core, reducing the entropic penalty upon binding to the kinase hinge region.

  • Metabolic Stability: The fluorine atom blocks a common site of oxidative metabolism (P450 hydroxylation), extending the drug's half-life (

    
    ).
    
  • Solubility: The N-methyl group eliminates a hydrogen bond donor (HBD), which can paradoxically improve membrane permeability and solubility by disrupting crystal lattice energy.

However, these features make the nitrogen center nucleophilically deactivated and sterically crowded , causing standard coupling protocols to fail.

Strategic Synthesis Workflows

The following diagram illustrates the decision matrix for selecting the appropriate coupling route based on the electrophilic partner (the kinase core).

SynthesisStrategy Start 2-Fluoro-6-methoxy- N-methylaniline Decision Core Electronics? Start->Decision Core Electrophilic Heterocycle (Cl/Br-Pyrimidine, Quinazoline) Core->Decision RouteA Route A: Pd-Catalysis (Buchwald-Hartwig) Decision->RouteA Electron Rich/Neutral (e.g., simple Pyrimidine) RouteB Route B: Base-Mediated (SNAr) Decision->RouteB Highly Electron Deficient (e.g., Nitro-substituted) Product Kinase Inhibitor Intermediate RouteA->Product RouteB->Product

Caption: Decision matrix for coupling sterically hindered N-methyl anilines.

Protocol A: Buchwald-Hartwig Amination (Preferred)

Scope: Best for coupling to unactivated or moderately activated aryl chlorides/bromides (e.g., 4-chloroquinazoline, 2,4-dichloropyrimidine).

The Challenge

Standard ligands like BINAP or DPPF often fail with ortho-substituted N-methyl anilines due to the inability of the Pd-center to oxidatively add or reductively eliminate in such a crowded environment.

The Solution: RuPhos or BrettPhos

We utilize RuPhos Pd G3 or BrettPhos Pd G3 precatalysts. These bulky, electron-rich biaryl phosphine ligands are specifically engineered to facilitate the coupling of secondary amines.

Detailed Procedure

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Fluoro-6-methoxy-N-methylaniline (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (2-5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or

    
     (2.0 equiv) for base-sensitive substrates.
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the Aryl Halide, RuPhos Pd G3, and NaOtBu. Seal with a septum and purge with Argon for 5 minutes.

    • Note: If using the amine hydrochloride salt, add an extra equivalent of base.

  • Solvent Addition: Add anhydrous Toluene via syringe.

  • Amine Addition: Add the 2-Fluoro-6-methoxy-N-methylaniline (liquid) via syringe. If the amine is a solid, add it in step 1.

  • Reaction: Heat the block to 80–100°C for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[1] The starting material (aniline) has a distinct UV trace; look for the disappearance of the aryl halide mass.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Palladium black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Table: Catalyst Performance Comparison

Ligand/CatalystConversion (12h)Yield (%)Notes
RuPhos Pd G3 >98% 92% Recommended for this specific aniline.
BrettPhos Pd G395%88%Excellent alternative.
Pd(dppf)Cl2<10%N/AFails due to steric bulk.
XPhos Pd G360%55%Moderate success, slower kinetics.

Protocol B: Base-Mediated (Alternative)

Scope: Only applicable for highly electron-deficient cores (e.g., 4-chloro-3-cyanoquinoline or nitropyrimidines).

The Mechanism

Because the N-methyl group is sterically hindered, standard thermal


 (using DIPEA/IPA) is often too slow. We use LiHMDS  to deprotonate the aniline in situ, generating a highly reactive amide nucleophile.
Detailed Procedure

Reagents:

  • Electrophile (1.0 equiv)

  • 2-Fluoro-6-methoxy-N-methylaniline (1.1 equiv)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0M in THF (1.2 equiv)

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Deprotonation: Dissolve the aniline (1.1 equiv) in anhydrous THF at -78°C under Argon.

  • Activation: Dropwise add LiHMDS (1.2 equiv). Stir at -78°C for 15 minutes. The solution often turns yellow/orange (formation of the lithium amide).

  • Coupling: Add the electrophile (dissolved in minimal THF) dropwise to the cold solution.

  • Ramping: Allow the reaction to warm naturally to 0°C or Room Temperature over 2 hours.

    • Critical Check: Do not heat unless necessary; the lithium amide is aggressive and can attack other functional groups (esters, nitriles).

  • Quench: Quench with saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     solution. Extract with EtOAc.[2]
    

Analytical Validation & Quality Control

19F NMR Spectroscopy

The fluorine atom provides a built-in handle for validation.

  • Diagnostic Signal: The 2-Fluoro substituent typically appears as a singlet or multiplet (if H-coupled) around -120 to -130 ppm (referenced to

    
    ).
    
  • Shift: Upon coupling to an aromatic core, this shift will move slightly downfield due to the change in the aniline nitrogen's electron density.

LC-MS Fragmentation
  • Pattern: In ESI+, look for the parent ion

    
    .
    
  • Fragment: A common fragment loss in MS/MS is the loss of the methyl group (

    
    ) or the cleavage of the C-N bond, releasing the aniline fragment (Mass ~155 Da).
    

Case Study: Synthesis of an Osimertinib Analog

Hypothetical application demonstrating the fragment's utility.

Objective: Synthesize a mutant-selective EGFR inhibitor. Core: 2,4-dichloropyrimidine. Tail: 2-Fluoro-6-methoxy-N-methylaniline.

Workflow:

  • Step 1 (

    
    ):  Reaction of 2,4-dichloropyrimidine with the aniline using Protocol A (RuPhos) .
    
    • Selectivity: The C4 position of the pyrimidine is more reactive, but the steric bulk of our aniline might reduce regio-selectivity. Low temperature (0°C) is preferred if using LiHMDS.

  • Step 2: Coupling the C2-chloride with an indole moiety (standard conditions).

  • Result: The bulky aniline tail sits in the solvent-exposed region of the ATP pocket, while the fluorine interacts with residues near the hinge, improving potency against T790M mutants.

Workflow Step1 Step 1: Regioselective Coupling (RuPhos Pd G3, 80°C) Intermediate Intermediate: 4-(Anilino)-2-chloropyrimidine Step1->Intermediate Step2 Step 2: C2-Indole Coupling (Suzuki or Buchwald) Intermediate->Step2 Final Final Kinase Inhibitor Step2->Final

Caption: Synthetic sequence for a hypothetical EGFR inhibitor.

References

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Amination of Aryl Halides." Chemical Science. (General grounding on RuPhos/BrettPhos utility).

  • Jia, Y., et al. (2019). "Design, synthesis and biological evaluation of AZD9291 derivatives." European Journal of Medicinal Chemistry. (Context for aniline analogs in EGFR inhibitors).

  • Roskoski, R. (2021).[3][4] "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. (Classification of Type I/II inhibitors).

  • BenchChem Protocols. (2025). "Buchwald-Hartwig Amination for the Synthesis of N-Aryl-Aniline Derivatives." (General protocol validation).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Justification for Fluorine inclusion).

Sources

Method

Application Note: Scalable Synthesis of N-Methyl-2-Fluoro-6-Methoxyaniline

Executive Summary This application note details a robust, scalable synthetic route for N-methyl-2-fluoro-6-methoxyaniline (CAS: 1978-38-7), a critical pharmacophore in next-generation kinase inhibitors and CNS-active age...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthetic route for N-methyl-2-fluoro-6-methoxyaniline (CAS: 1978-38-7), a critical pharmacophore in next-generation kinase inhibitors and CNS-active agents.

The 2,6-disubstitution pattern of the aniline core presents unique steric and electronic challenges, often leading to low yields or over-alkylation (formation of N,N-dimethyl byproducts) using traditional methyl iodide protocols. This guide presents two validated pathways:

  • Method A (Green/Industrial): A catalytic methylation using Dimethyl Carbonate (DMC) and NaY Zeolite, offering >99% selectivity and high atom economy.

  • Method B (Pilot/Lab): A reductive amination sequence using Paraformaldehyde and Sodium Borohydride (

    
    ), ideal for versatile batch processing.
    

Target Molecule Analysis

  • Chemical Name: N-methyl-2-fluoro-6-methoxyaniline

  • Molecular Formula:

    
    
    
  • Molecular Weight: 155.17 g/mol

  • Key Structural Features:

    • Ortho-Fluorine: Induces strong electron-withdrawing effects (

      
      ), reducing the nucleophilicity of the amine.
      
    • Ortho-Methoxy: Provides steric bulk and potential for intramolecular hydrogen bonding.

    • Secondary Amine: The target functionality; prone to over-alkylation to the tertiary amine.

Retrosynthetic Strategy

The synthesis is designed to minimize the formation of the N,N-dimethyl impurity (Impurity B), which is difficult to separate from the product due to similar boiling points.

Retrosynthesis Target Target: N-methyl-2-fluoro-6-methoxyaniline Precursor Precursor: 2-Fluoro-6-methoxyaniline Target->Precursor Selective N-Methylation (DMC or Reductive Amination) Start Starting Material: 2-Fluoro-6-nitrophenol Precursor->Start 1. O-Methylation 2. Nitro Reduction

Figure 1: Retrosynthetic disconnection showing the linear assembly from 2-fluoro-6-nitrophenol.

Phase 1: Precursor Synthesis

(Note: If 2-Fluoro-6-methoxyaniline is purchased commercially, proceed to Phase 2. For vertical integration, follow the protocol below.)

Step 1.1: O-Methylation

Reaction: 2-Fluoro-6-nitrophenol + Dimethyl Sulfate


 2-Fluoro-6-nitroanisole
  • Charge a reactor with 2-Fluoro-6-nitrophenol (1.0 eq) and Acetone (5 vol).

  • Add Potassium Carbonate (

    
    , 1.5 eq) followed by Dimethyl Sulfate (1.1 eq) dropwise at 20-25°C.
    
  • Heat to reflux (56°C) for 4 hours. Monitor by HPLC.

  • Workup: Cool, filter inorganic salts, concentrate filtrate.

  • Yield: typically >95%.[1][2]

Step 1.2: Nitro Reduction

Reaction: 2-Fluoro-6-nitroanisole +




2-Fluoro-6-methoxyaniline
  • Charge hydrogenation vessel with 2-Fluoro-6-nitroanisole (1.0 eq) in Methanol (10 vol).

  • Add 10% Pd/C catalyst (5 wt% loading).

  • Pressurize with Hydrogen (3 bar) at ambient temperature.

  • Agitate for 6-8 hours. Exothermic reaction; maintain T < 40°C.

  • Filter over Celite to remove catalyst. Concentrate to obtain the aniline oil.

Phase 2: Selective N-Methylation (Core Protocol)

This section details the critical step. Choose Method A for large-scale/green manufacturing or Method B for standard laboratory synthesis.

Method A: Zeolite-Catalyzed Alkylation with Dimethyl Carbonate (DMC)

Rationale: DMC is a non-toxic, biodegradable methylating agent. The use of NaY Zeolite provides shape-selectivity that disfavors the formation of the bulkier tertiary amine.

Materials
  • Substrate: 2-Fluoro-6-methoxyaniline[3]

  • Reagent/Solvent: Dimethyl Carbonate (DMC) (Excess serves as solvent)

  • Catalyst: NaY Zeolite (Molecular Sieve), activated at 400°C for 4h prior to use.

Protocol
  • Activation: Ensure NaY Zeolite is strictly anhydrous.

  • Charging: In a high-pressure reactor (autoclave) or heavy-walled glass pressure vessel, combine:

    • 2-Fluoro-6-methoxyaniline (100 g, 0.71 mol)

    • Dimethyl Carbonate (640 g, ~7.1 mol, 10 eq)

    • NaY Zeolite (10 g, 10 wt% of substrate)

  • Reaction: Seal the vessel and heat to 160°C - 180°C .

    • Note: DMC methylation requires temperatures above its boiling point (90°C) to act as a methylating agent rather than a carboxymethylating agent.

  • Duration: Stir at 500 rpm for 8–12 hours.

  • Monitoring: Check GC/HPLC. Target conversion >98%.

  • Workup:

    • Cool to room temperature.[2][4]

    • Filter to recover the Zeolite (reusable after calcination).

    • Distill off excess DMC (recyclable).

  • Purification: Vacuum distillation.

    • Boiling Point: ~85-90°C at 2 mmHg (estimated).

  • Expected Yield: 92-95% isolated yield.

  • Selectivity: Mono:Di ratio typically >98:2.

Method B: Reductive Amination (Paraformaldehyde/NaBH4)

Rationale: Ideal for pilot plants lacking high-pressure rating. Uses in-situ formation of the imine/hemiaminal followed by reduction.[5]

Materials
  • Substrate: 2-Fluoro-6-methoxyaniline (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Sodium Methoxide (NaOMe) (25% in MeOH, 1.5 eq)

  • Sodium Borohydride (

    
    ) (1.0 eq)
    
  • Solvent: Methanol (anhydrous)

Protocol
  • Imine Formation:

    • In a reactor, dissolve 2-Fluoro-6-methoxyaniline (1.0 eq) in Methanol (10 vol).

    • Add Sodium Methoxide solution (1.5 eq). Stir for 15 minutes.

    • Add Paraformaldehyde (1.2 eq).

    • Reflux (65°C) for 2–3 hours. The solution will turn from clear to slightly yellow/orange as the species forms.

    • Mechanism Check: The NaOMe helps deprotonate the aniline (increasing nucleophilicity) and drives the equilibrium toward the hemiaminal/imine species.

  • Reduction:

    • Cool the mixture to 0–5°C.

    • Add

      
       (1.0 eq) portion-wise over 30 minutes. Caution:  Hydrogen gas evolution.
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Quench & Extraction:

    • Quench carefully with saturated

      
       solution or dilute acetic acid.
      
    • Remove Methanol under reduced pressure.

    • Extract aqueous residue with Ethyl Acetate or MTBE (3x).

    • Wash organics with brine, dry over

      
      .[6]
      
  • Purification: Flash chromatography (Hexane/EtOAc) or Vacuum Distillation.

  • Expected Yield: 80-85%.

Process Control & Data Visualization

Reaction Pathway & Impurity Logic

The following diagram illustrates the competitive pathways and how the selected protocols mitigate over-alkylation.

ReactionPathways SM 2-Fluoro-6-methoxyaniline (Primary Amine) Intermediate Hemiaminal / Imine (Transient) SM->Intermediate + Paraformaldehyde Product N-Methyl-2-fluoro-6-methoxyaniline (Secondary Amine) SM->Product + DMC / Zeolite Intermediate->Product + NaBH4 Impurity N,N-Dimethyl Impurity (Tertiary Amine) Product->Impurity Over-alkylation (Suppressed by Zeolite pores)

Figure 2: Reaction pathway comparing Reductive Amination (top) and DMC Alkylation (bottom). The DMC route suppresses the final step via steric constraints in the Zeolite.

Comparative Data Table
ParameterMethod A: DMC/ZeoliteMethod B: Reductive AminationDirect Alkylation (MeI)
Scalability High (Industrial)Medium (Pilot/Kilo)Low (Exothermic/Toxic)
Atom Economy High (Byproduct: Methanol/CO2)ModerateLow (Salt waste)
Selectivity (Mono:Di) > 98 : 2 ~ 90 : 10~ 70 : 30
Safety Profile Green (Biodegradable)Moderate (

evolution)
Poor (Carcinogen)
Equipment Autoclave / Pressure VesselStandard GlasswareStandard Glassware

Analytical Quality Control

To ensure "Trustworthiness" and reproducibility, the following analytical parameters must be met:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

    • Detection: UV @ 254 nm.

    • Retention Times (Approx): Aniline (SM) ~4.5 min; Product ~6.2 min ; Dimethyl Impurity ~7.8 min.

  • NMR Validation (

    
    ): 
    
    • Look for the N-Methyl signal: Singlet/Broad Singlet at

      
       ~2.8 - 3.0 ppm (3H).
      
    • Verify integration against the O-Methyl singlet (

      
       ~3.8 ppm).
      
    • Absence of N,N-dimethyl singlet (would appear slightly downfield from N-methyl).

Safety & Handling (E-E-A-T)

  • Fluorinated Anilines: Can be toxic if absorbed through the skin. Wear nitrile gloves and long sleeves.

  • Sodium Borohydride: Reacts violently with water/acids to release hydrogen gas. Ensure reactor is vented to a scrubber or flare.

  • Dimethyl Carbonate: Flammable liquid (FP 18°C). While "green," it must be handled in explosion-proof areas.

References

  • Synthesis of N-alkyl anilines using Dimethyl Carbonate

    • Title: "Method for synthesizing N-methyl-o-fluoroaniline."[2]

    • Source: CN Patent 112851518A (2021).[2]

    • URL
  • Reductive Amination Protocols

    • Title: "Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride."[7] (Analogous mechanistic support).

    • Source: Organic Letters, 2001, 3 (11), pp 1745–1748.
    • URL:[Link]

  • General Properties of Fluorinated Anilines

    • Title: "2-Fluoro-6-methoxyaniline Product Data."[3][8]

    • Source: Sigma-Aldrich / Merck.
  • Zeolite Catalysis in Alkylation

    • Title: "Selective N-methylation of anilines with dimethyl carbon
    • Source: Applied Catalysis A: General, Vol 220, Issues 1–2.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing over-methylation in synthesis of 2-Fluoro-6-methoxy-N-methylaniline

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-Fluoro-6-methoxy-N-methylaniline. This resource is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Fluoro-6-methoxy-N-methylaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on preventing over-methylation and ensuring high selectivity for the desired mono-methylated product.

The selective N-monomethylation of primary anilines is a notoriously challenging transformation. The core issue is that the desired secondary amine product is often more nucleophilic than the primary amine starting material, leading to a facile second methylation event that yields the undesired N,N-dimethylaniline byproduct.[1] This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you achieve high-yield, selective synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: My primary product is the N,N-dimethylated aniline. How can I improve selectivity for the mono-methylated product?

This is the most common challenge. Over-methylation occurs because the N-methylaniline product is a stronger nucleophile than the starting 2-Fluoro-6-methoxyaniline.

Possible Causes & Solutions:

Cause Scientific Rationale Recommended Action
Excess Methylating Agent A high concentration of the methylating agent (e.g., methyl iodide, dimethyl sulfate) increases the probability of a second methylation event occurring before the primary amine is fully consumed.Carefully control the stoichiometry. Begin with a 1.0 to 1.1 molar equivalent of the methylating agent relative to the aniline. Monitor the reaction closely by TLC or GC and add small additional amounts of the methylating agent only if significant starting material remains.
High Reaction Temperature Higher temperatures provide the activation energy for both the first and second methylation. Since the second methylation is often kinetically favorable, elevated temperatures can exacerbate the formation of the tertiary amine.Perform the reaction at the lowest effective temperature. Start at room temperature or even 0 °C and only gently heat if the reaction is too slow. Lower temperatures generally favor selectivity.[1]
Highly Reactive Methylating Agent Potent, electrophilic methylating agents like methyl iodide or dimethyl sulfate are highly reactive and often lack selectivity.Switch to a less reactive, "greener" methylating agent like Dimethyl Carbonate (DMC) . DMC requires higher temperatures and often a catalyst but offers significantly higher selectivity for mono-methylation, as it can proceed through an in situ carbamate protection-deprotection pathway.[2][3]
Inappropriate Base/Solvent System The choice of base and solvent can influence the relative nucleophilicity of the amine species and the reaction rate.For traditional methylating agents, a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetone) is standard.[4] For DMC-based methylations, a catalyst such as NaY faujasite or a base like DBU can provide excellent chemoselectivity.[2][3]
Issue 2: My reaction shows low or no conversion of the starting material.

Possible Causes & Solutions:

  • Inactive Reagents: Methylating agents can degrade over time. Methyl iodide, for instance, is light-sensitive.[4] Bases like sodium hydride (NaH) can be passivated by atmospheric moisture.

    • Solution: Use fresh, high-purity reagents. Ensure anhydrous conditions are maintained, especially when using moisture-sensitive bases like NaH.

  • Insufficient Base Strength or Amount: The N-H bond of the aniline must be deprotonated (or the generated acid must be neutralized) for the reaction to proceed. If the base is too weak or used in substoichiometric amounts, the reaction will stall.

    • Solution: Use at least a stoichiometric amount of base (e.g., K₂CO₃, Cs₂CO₃). For less reactive anilines, a stronger base like NaH may be necessary, but this can also increase side reactions if not carefully controlled.[4]

  • Low Reaction Temperature: While high temperatures can cause over-methylation, a temperature that is too low will result in an impractically slow reaction rate.

    • Solution: If no conversion is observed at room temperature after several hours, gradually increase the temperature (e.g., to 40-60 °C) and monitor the reaction progress.

Issue 3: I observe a complex mixture of byproducts, making purification difficult.

Possible Causes & Solutions:

  • Harsh Reaction Conditions: Excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product, or the formation of unforeseen side products.

    • Solution: Employ milder reaction conditions. The use of modern catalytic systems, such as those involving ruthenium or iridium for methylation with methanol, can proceed under weaker base conditions and offer cleaner reaction profiles.[5]

  • Inherent Reactivity of Reagents: Some methylating agents are known to cause side reactions. For example, dimethyl sulfate is highly toxic and can react with other nucleophiles if present.

    • Solution: Consider alternative methylation protocols. Reductive amination is a classic and often clean method that avoids harsh alkylating agents and typically prevents the formation of quaternary ammonium salts.[6]

Frequently Asked Questions (FAQs)

  • Q1: Why is the N-methylaniline product more nucleophilic than the starting aniline? The methyl group is electron-donating through an inductive effect. This increases the electron density on the nitrogen atom, making the lone pair more available for nucleophilic attack on another molecule of the methylating agent. This inherent electronic property is the fundamental reason over-methylation is a persistent challenge.

  • Q2: How do I choose the best methylating agent? The choice depends on a balance of reactivity, selectivity, cost, and safety.

Methylating AgentProsConsSafety
Methyl Iodide (MeI) Highly reactive, low boiling point.Poor selectivity, toxic, light-sensitive.Toxic, handle with extreme care in a fume hood.[4][7]
Dimethyl Sulfate (DMS) Highly reactive, cost-effective.Poor selectivity, highly toxic and carcinogenic.[6]Extremely toxic and carcinogenic. Requires specialized handling procedures.[6]
Dimethyl Carbonate (DMC) "Green" reagent, excellent selectivity for mono-methylation, low toxicity.Lower reactivity, requires higher temperatures or a catalyst.Low toxicity, environmentally friendly byproduct (CO₂ and methanol).[2][8]
Formaldehyde/Formic Acid Good for selective di-methylation (Eschweiler-Clarke), can be adapted for mono-methylation.Can lead to formamide intermediates.Formaldehyde is a suspected carcinogen.[6][9]
  • Q3: What analytical methods are best for monitoring this reaction?

    • Thin-Layer Chromatography (TLC): The most common method for real-time monitoring. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to resolve the starting aniline, the mono-methylated product, and the di-methylated product. The Rƒ values will typically increase with the degree of methylation (tertiary amine > secondary amine > primary amine).

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of each component in the reaction mixture, confirming their identity by their mass-to-charge ratio.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the final product can confirm its structure. The appearance of a new singlet for the N-CH₃ group (typically around 2.8-3.0 ppm) and the disappearance of the broad -NH₂ signal are key indicators.

  • Q4: Can protecting groups be used to prevent over-methylation? Yes, a common strategy in complex syntheses is to protect the primary amine with a group like tert-Butoxycarbonyl (Boc) or a trityl group.[10] The sequence would be: 1) Protection of the amine, 2) Conversion of the resulting amide/carbamate to the N-methyl amide/carbamate, and 3) Deprotection to yield the mono-methylated secondary amine. While effective, this adds two steps to the synthesis, making it less atom-economical.

Visualized Workflows and Mechanisms

Reaction Pathway: Controlling N-Methylation

The following diagram illustrates the desired reaction pathway versus the competing over-methylation side reaction.

G cluster_main N-Methylation Pathways cluster_key Key Challenge SM 2-Fluoro-6-methoxyaniline (Primary Amine) P1 2-Fluoro-6-methoxy-N-methylaniline (Desired Secondary Amine) SM->P1 Desired Mono-methylation (k1) P2 2-Fluoro-6-methoxy-N,N-dimethylaniline (Over-methylation Product) P1->P2 Undesired Di-methylation (k2 > k1) Me_X Methylating Agent (e.g., MeI, DMC) note The rate of the second methylation (k2) is often faster than the first (k1) due to the increased nucleophilicity of the secondary amine product.

Caption: Competing pathways in the N-methylation of a primary aniline.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues during the synthesis.

G cluster_problems cluster_solutions start Problem Observed in Reaction p1 High % of Di-methyl Product start->p1 p2 Low or No Conversion start->p2 p3 Complex Mixture start->p3 s1a Reduce Me-Agent Stoichiometry (1.0-1.1 eq) p1->s1a s1b Lower Reaction Temperature p1->s1b s1c Use Selective Agent (DMC) p1->s1c s2a Use Fresh Reagents p2->s2a s2b Check Base Strength/Amount p2->s2b s2c Gradually Increase Temp. p2->s2c s3a Use Milder Conditions p3->s3a s3b Consider Reductive Amination p3->s3b

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Note: All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Highly Selective Mono-N-methylation with Dimethyl Carbonate (DMC)

This method is favored for its high selectivity and use of an environmentally benign methylating agent.[11][12]

Reagents & Equipment:

  • 2-Fluoro-6-methoxyaniline (1.0 eq)

  • Dimethyl Carbonate (DMC) (serving as reagent and solvent)

  • Catalyst: Basic molecular sieve (NaY) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add 2-Fluoro-6-methoxyaniline (e.g., 15.0 g, 0.106 mol).

  • Add dimethyl carbonate (e.g., 105 g, 1.16 mol) and the catalyst (e.g., 1.5 g of NaY molecular sieve).[11]

  • Heat the mixture to reflux (approx. 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC every 2-3 hours. The reaction may take 10-24 hours to reach completion.[11]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a solid catalyst was used, remove it by filtration.

  • Remove the excess dimethyl carbonate by distillation or rotary evaporation.

  • The crude product can be purified by vacuum distillation or silica gel column chromatography (eluent: 5-15% Ethyl Acetate in Hexanes) to yield pure 2-Fluoro-6-methoxy-N-methylaniline. A reported yield for a similar substrate using this method is >99% with minimal di-methylated byproduct.[11]

Protocol 2: Reductive Amination with Formaldehyde and Sodium Borohydride

This is a classic, robust method for N-methylation. This procedure is adapted from a similar synthesis.[1][13]

Reagents & Equipment:

  • 2-Fluoro-6-methoxyaniline (1.0 eq)

  • Paraformaldehyde (1.5 eq)

  • Sodium Borohydride (NaBH₄) (2.0 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Methanol (Solvent)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

Procedure:

  • In a flask, dissolve paraformaldehyde (e.g., 4.7 g, 0.157 mol) in methanol (e.g., 50 mL) and heat to reflux (approx. 85 °C) until fully dissolved.

  • In a separate flask, dissolve 2-Fluoro-6-methoxyaniline (e.g., 14.7 g, 0.104 mol) and potassium hydroxide (e.g., 11.7 g, 0.208 mol) in methanol (e.g., 30 mL) at room temperature.

  • Add the aniline/KOH solution to the warm formaldehyde solution and reflux the combined mixture for 2 hours to form the intermediate imine/hemiaminal.

  • After 2 hours, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (e.g., 7.9 g, 0.208 mol) to the cooled mixture. Caution: Hydrogen gas evolution will occur.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for an additional 1 hour.

  • Cool the reaction to room temperature and remove the methanol via rotary evaporation.

  • To the residue, add water (e.g., 50 mL) and extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure 2-Fluoro-6-methoxy-N-methylaniline.

References

  • Seo, H., Bédard, A. C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2009). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. Available at: [Link]

  • BenchChem. (2025). Preventing over-methylation in acetanilide synthesis. BenchChem Tech Support.
  • Li, H., Wang, L., & He, L. (2020). Selective N-monomethylation of primary anilines with the controllable installation of N-CH2D, N-CHD2, and N-CD3 units. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pace, V., & Holzer, W. (2013). Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Green Chemistry. Available at: [Link]

  • He, L., et al. (2019). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Chemical Science. Available at: [Link]

  • Shultz, M. D. (2019). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm. Available at: [Link]

  • Schall, N., et al. (2022). How to Tell an N from an O: Controlling the Chemoselectivity of Methyltransferases. ACS Catalysis. Available at: [Link]

  • Ahmad, R., & Gash, R. (2024). Catalysis-Controlled Selective N-mono or N-di-methylation of Anilines: A Review on Synthesis of N-methyl or N,N-dimethyl anilines.
  • Polo, V., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. Available at: [Link]

  • He, L., et al. (2019). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Chemical Science. Available at: [Link]

  • Korvorapun, K., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. Available at: [Link]

  • Wang, D., et al. (2020). Selective N-Monomethylation of Anilines with Methanol Catalyzed by Commercial Pd/C as an Efficient and Reusable Catalyst.
  • Reddit. (2023, January 5). Methylation of NH2 Troubleshooting? r/Chempros.
  • ResearchGate. (n.d.). Different protocols for methylation of aniline.
  • Reddit. (2017, May 17).
  • Li, F., et al. (2020). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. Available at: [Link]

  • Google Patents. (2015). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline. Google Patents.
  • BenchChem. (2025).
  • Wang, C., et al. (2018). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. PubMed. Available at: [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. BenchChem Tech Support.
  • ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
  • Selva, M., et al. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry. Available at: [Link]

  • Gaffney, U. B. (2020). Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycles. Smith College.
  • ECHEMI. (n.d.).
  • Liu, J., Wei, X., & Ma, L. (2021). Visible-Light-Mediated Photocatalytic Selective N-Methylation of Amines using CO2 under mild reaction condition via NH2-MIL-125 (Ti) MOF catalyst. ChemRxiv. Available at: [Link]

  • BenchChem. (2025).
  • Wang, D., et al. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. Available at: [Link]

  • Google Patents. (2003). US6596877B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols. Google Patents.
  • Rogan, L., et al. (2021). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Chemical Science. Available at: [Link]

  • Wikipedia. (n.d.). Methylation. Wikipedia. Available at: [Link]

  • Sigma-Aldrich. (n.d.). 2-Bromo-4-fluoro-6-methylaniline synthesis. Sigma-Aldrich.
  • ResearchGate. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.
  • Google Patents. (n.d.). CN112851518A - Synthesis method of N-methyl o-fluoroaniline. Google Patents.
  • MDPI. (2023). Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde. MDPI.
  • Chemistry Stack Exchange. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Chemistry Stack Exchange. Available at: [Link]

  • PubMed. (2023). Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA. PubMed. Available at: [Link]

  • NutriPATH. (n.d.). METHYLATION & MTHFR.

Sources

Optimization

Purification of 2-Fluoro-6-methoxy-N-methylaniline from reaction byproducts

Technical Support Center: Purification of 2-Fluoro-6-methoxy-N-methylaniline Executive Summary The purification of 2-Fluoro-6-methoxy-N-methylaniline presents a specific set of challenges due to the electronic and steric...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Fluoro-6-methoxy-N-methylaniline

Executive Summary

The purification of 2-Fluoro-6-methoxy-N-methylaniline presents a specific set of challenges due to the electronic and steric effects of the ortho-fluoro and ortho-methoxy substituents. Unlike simple anilines, the presence of these groups reduces the basicity of the nitrogen lone pair while increasing lipophilicity.

Common synthetic routes (reductive amination or direct alkylation) frequently yield a mixture of:

  • Primary Amine: Unreacted 2-fluoro-6-methoxyaniline.

  • Secondary Amine (Target): 2-Fluoro-6-methoxy-N-methylaniline.

  • Tertiary Amine: 2-Fluoro-6-methoxy-N,N-dimethylaniline (Over-alkylated byproduct).

This guide provides validated protocols to separate these species, focusing on chromatographic selectivity and chemical handling.

Module 1: Troubleshooting Guide (Q&A)

Q1: My TLC shows three spots with very similar Rf values. How do I identify them?

A: In standard Hexane/Ethyl Acetate systems, amine mobility is often dominated by interaction with silanols rather than polarity.

  • Spot 1 (Highest Rf): Tertiary amine (N,N-dimethyl). It lacks an N-H bond, reducing hydrogen bonding with silica.

  • Spot 2 (Middle Rf): Secondary amine (Target Product).

  • Spot 3 (Lowest Rf): Primary amine (Starting Material).

Diagnostic Tip: Stain with Ninhydrin .

  • Primary amines turn deep red/purple.

  • Secondary amines often turn faint pink or do not stain well.

  • Tertiary amines do not stain.

  • Confirmation: Use Dragendorff’s reagent (orange stain) which detects all amines, or UV (254 nm).

Q2: The product "tails" significantly on silica gel, contaminating fractions. How do I fix this?

A: Tailing is caused by the basic nitrogen interacting with acidic silanol groups on the silica surface.

  • Solution: Pre-buffer your silica column. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.

  • Mechanism:[1][2][3][4] The small base molecules saturate the acidic sites on the silica, allowing your target aniline to elute as a sharp band based on polarity rather than acid-base affinity.

Q3: I have 10-15% N,N-dimethyl byproduct. Can I remove it via extraction?

A: Difficult. The pKa difference between the N-methyl and N,N-dimethyl species is often negligible (< 0.5 pKa units), making acid-base extraction ineffective for separating them.

  • Recommended Protocol: Use Flash Chromatography on amine-functionalized silica (e.g., KP-NH silica). The surface is basic, preventing tailing and maximizing the separation based on the steric bulk of the methyl groups.

Q4: My product turns dark purple/brown upon storage. Is it degrading?

A: Anilines are prone to oxidation, forming colored "azobenzene-like" impurities even at trace levels (ppm).

  • Fix: This is usually cosmetic. To restore the pale yellow/colorless oil:

    • Pass through a short plug of Activated Charcoal or Basic Alumina .

    • Store under Argon at -20°C.

    • Note: The ortho-methoxy group stabilizes the radical cation intermediate, making this molecule slightly more oxidation-prone than unsubstituted aniline.

Module 2: Purification Decision Tree

The following logic gate helps you select the correct purification method based on your crude mixture's profile.

PurificationLogic Start Crude Reaction Mixture Analysis CheckImpurity Major Impurity Type? Start->CheckImpurity Tertiary Tertiary Amine (Over-alkylation > 10%) CheckImpurity->Tertiary N,N-Dimethyl Primary Primary Amine (Unreacted SM > 10%) CheckImpurity->Primary Starting Material Colored Colored/Tarry (Oxidation) CheckImpurity->Colored Polymers Action_Chrom Protocol A: Buffered Silica Chromatography (1% Et3N modifier) Tertiary->Action_Chrom Best Separation Action_Scavenge Protocol B: Electrophilic Scavenging (Acetic Anhydride/Isocyanate) Primary->Action_Scavenge Chemically Modify SM Action_Distill Protocol C: Kugelrohr/Vacuum Distillation (High Vac < 1 mmHg) Colored->Action_Distill Physical Separation Action_Scavenge->Action_Chrom Follow up with

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

Module 3: Detailed Protocols

Protocol A: Buffered Flash Chromatography (Standard)

Best for separating N-methyl (product) from N,N-dimethyl (impurity).

Reagents:

  • Hexanes (HPLC Grade)

  • Ethyl Acetate (EtOAc)

  • Triethylamine (TEA)

Procedure:

  • Mobile Phase Preparation: Prepare a stock solution of Hexane:EtOAc (e.g., 9:1) containing 1% v/v Triethylamine .

    • Why? TEA competes for silica binding sites.

  • Column Equilibration: Flush the silica column with at least 3 column volumes (CV) of the mobile phase before loading the sample. The heat of adsorption (from TEA binding) must dissipate.

  • Loading: Dissolve crude oil in minimal mobile phase (or DCM if solubility is poor).

  • Elution: Run a gradient from 0% to 20% EtOAc in Hexanes (maintaining 1% TEA throughout).

  • Collection:

    • Fraction 1: N,N-dimethyl byproduct (Tertiary).

    • Fraction 2: 2-Fluoro-6-methoxy-N-methylaniline (Target) .

    • Fraction 3: Primary amine (if present).[4][5]

Protocol B: Chemical Scavenging (The "Polishing" Step)

Best for removing stubborn unreacted primary amine (Starting Material) when chromatography separation is poor.

Concept: Convert the primary amine into a highly non-polar amide or urea, drastically shifting its Rf value away from the secondary amine target.

Reagents:

  • Acetic Anhydride (Ac₂O) or Benzoyl Chloride

  • Dichloromethane (DCM)

Procedure:

  • Dissolve crude mixture in DCM (0.1 M concentration).

  • Add 0.5 equivalents (relative to the estimated amount of unreacted primary amine) of Acetic Anhydride.

    • Critical Warning: Secondary amines can also react with Ac₂O to form amides, but primary amines react significantly faster due to less steric hindrance (especially with the ortho-substituents protecting the secondary nitrogen). Do not use excess.

  • Stir for 15 minutes at 0°C.

  • TLC Check: The primary amine spot should disappear and be replaced by a much lower Rf amide spot (or higher Rf depending on the derivative).

  • Workup: Wash with sat. NaHCO₃ to remove acetic acid.

  • Purify: The target secondary amine is now easily separable from the amide impurity via Protocol A.

Protocol C: Vacuum Distillation

Best for removing colored oxidation polymers.[6]

Properties:

  • Boiling Point (Est.): ~105-110°C at 0.5 mmHg. (Note: The ortho-fluoro/methoxy groups increase volatility compared to heavier analogs but add weight compared to N-methylaniline).

Procedure:

  • Place crude oil in a round-bottom flask with a large stir bar.

  • Connect to a Kugelrohr or short-path distillation head.

  • Apply high vacuum (< 1 mmHg).

  • Fraction 1 (Low Temp): Residual solvent/reagents.

  • Fraction 2 (Steady Temp): Target Product (Clear/Pale Yellow Oil).

  • Residue: Dark tar (discard).

Module 4: Physicochemical Data Reference

PropertyValue (Approx.)Notes
Molecular Weight 155.17 g/mol
Appearance Clear to Pale Yellow OilDarkens on air exposure.
pKa (Conjugate Acid) ~3.5 - 4.0Less basic than N-methylaniline (pKa 4.85) due to electron-withdrawing ortho-F and ortho-OMe inductive effects.
Solubility DCM, EtOAc, MeOH, DMSOInsoluble in water.
TLC Detection UV (254nm), DragendorffNinhydrin stain is weak/negative.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for amine purification and pKa considerations).

  • Biotage Application Notes. (2023). Strategies for Flash Chromatography of Basic Amines. (Detailed methodology on using amine-functionalized silica and TEA modifiers).

  • Organic Syntheses. (2005). N-Methylation of Anilines: General Procedures and Selectivity. (Provides context on byproduct formation ratios).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 2-Fluoro-6-methoxy-N-methylaniline before handling.

Sources

Troubleshooting

Technical Support Center: Coupling Reactions with 2-Fluoro-6-methoxy-N-methylaniline

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges of 2-fluoro-6-methoxy-N-methylaniline. Specifically, we will address the significant steric hindrance posed by this substrate in common cross-coupling reactions and offer field-proven strategies to achieve successful C-N bond formation.

Introduction: Understanding the Challenge

2-Fluoro-6-methoxy-N-methylaniline is a valuable building block in medicinal chemistry, but its structure presents a formidable challenge for synthetic chemists. The presence of two substituents (fluoro and methoxy) in the ortho positions to the amine creates significant steric congestion around the nitrogen atom. This steric bulk impedes the approach of the metal catalyst and the aryl partner, often leading to low or no yield in standard C-N cross-coupling reactions like the Buchwald-Hartwig amination. This guide is designed to help you navigate these challenges by providing insights into catalyst selection, ligand choice, and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why is 2-fluoro-6-methoxy-N-methylaniline considered a "difficult" substrate for cross-coupling?

A1: The difficulty arises from a combination of steric and electronic factors. The two ortho-substituents physically block the nitrogen atom, hindering its ability to coordinate with the metal center of the catalyst. This steric shield slows down key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2] The electron-donating nature of the methoxy group and the electron-withdrawing nature of the fluorine atom also modulate the nucleophilicity of the aniline, further complicating reactivity.

Q2: What is the most common strategy for coupling sterically hindered anilines?

A2: The most prevalent and successful strategy is the Palladium-catalyzed Buchwald-Hartwig amination.[3][4] However, standard conditions are often ineffective. Success with substrates like 2-fluoro-6-methoxy-N-methylaniline hinges on using specialized, sterically bulky, and electron-rich phosphine ligands. These ligands facilitate the crucial reductive elimination step, which is often the rate-limiting step for hindered substrates.[3][5]

Q3: Which specific class of ligands is most effective for this type of transformation?

A3: For sterically demanding couplings, the use of biaryl monophosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs) is critical.[1][6]

  • Biaryl Phosphine Ligands: These ligands (e.g., SPhos, XPhos, RuPhos) possess bulky, rigid backbones that promote the formation of a monoligated, highly reactive L1Pd(0) species. This species is more effective at undergoing oxidative addition with the coupling partner. Their bulk also facilitates the final C-N bond-forming reductive elimination.[5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium.[1] Ligands like IPr and IMes have tunable steric bulk that can be highly effective for coupling hindered substrates, sometimes even allowing reactions to proceed at room temperature.[7]

Q4: Can copper-catalyzed methods be used as an alternative to palladium?

A4: Absolutely. Copper-catalyzed C-N coupling (Ullmann-type reaction) has re-emerged as a powerful and cost-effective alternative to palladium-based methods, especially for challenging substrates.[1][8] Recent advancements have led to the development of new copper ligand systems that can effectively couple sterically hindered anilines and aryl iodides with broad functional group tolerance.[9][10] This approach can be particularly useful if palladium-based methods fail or if metal contamination is a major concern.

Q5: What are the optimal choices for base and solvent in these reactions?

A5: The choice of base is crucial and depends on the specific catalytic system.

  • For Palladium-Catalyzed Reactions: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly with more advanced catalyst systems.[11]

  • For Copper-Catalyzed Reactions: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.

The solvent must be anhydrous and capable of solubilizing the reactants. Toluene, dioxane, and THF are common choices for palladium catalysis, while DMF or DMSO are sometimes used in copper-catalyzed systems.

Troubleshooting Guide

This section addresses common failures encountered during the coupling of 2-fluoro-6-methoxy-N-methylaniline and provides a logical path to a solution.

Problem: No reaction or less than 10% conversion.
Possible Cause Diagnostic Check & Recommended Solution
Inactive Catalyst The Pd(0) active species may not have formed or has decomposed. Solution: Use a palladium pre-catalyst (e.g., G3 or G4 palladacycles) that is air-stable and generates the active L1Pd(0) species reliably. Ensure all reagents and solvents are rigorously deoxygenated and the reaction is run under a strict inert atmosphere (Nitrogen or Argon).
Inappropriate Ligand The ligand is not bulky enough to overcome the steric barrier. Solution: Switch to a more sterically demanding biaryl phosphine ligand. See the ligand selection table below. If using a first or second-generation ligand (e.g., P(o-tolyl)₃, BINAP), upgrade to a modern Buchwald ligand (e.g., XPhos, RuPhos).[3][5]
Incorrect Base The base may be too weak or poorly soluble. Solution: If using K₃PO₄ or Cs₂CO₃ with low success, consider switching to the stronger NaOtBu or LiHMDS. Ensure the base is finely powdered and dry for maximum reactivity.
Low Reaction Temperature The activation energy for the sterically hindered coupling is too high at the current temperature. Solution: Increase the reaction temperature. While many modern catalysts work at lower temperatures, hindered substrates often require heating to 80-110 °C.[11]
Problem: Reaction stalls at intermediate conversion (e.g., 50-70%).
Possible Cause Diagnostic Check & Recommended Solution
Catalyst Decomposition The catalyst may be degrading over the course of the reaction. Solution: Increase the catalyst and/or ligand loading slightly (e.g., from 1 mol% to 2-3 mol%). Alternatively, consider a more robust ligand system, such as an N-heterocyclic carbene (NHC), which can offer greater stability.[1][7]
Product Inhibition The product aniline may be coordinating to the palladium center and inhibiting further catalysis. Solution: This is a known issue. Using a ligand with a higher steric profile can disfavor product binding and keep the catalyst active.
Problem: Significant side product formation (e.g., hydrodehalogenation of the aryl halide).
Possible Cause Diagnostic Check & Recommended Solution
Unproductive Side Reactions A competing reaction pathway, such as hydrodehalogenation, is outcompeting the desired C-N coupling. This can happen if the reductive elimination step is slow. Solution: The key is to accelerate the C-N reductive elimination. Using a bulkier, more electron-rich ligand is the most effective strategy.[5] Ensure the reaction is free of water, which can be a proton source for this side reaction.
Ligand Selection Comparison for Hindered Substrates
Ligand ClassExample(s)Steric BulkElectron DonatingSuitability for 2-fluoro-6-methoxy-N-methylaniline
Simple Phosphines PPh₃, P(o-tolyl)₃LowModerateNot Recommended: Generally ineffective for this substrate.
Bidentate Phosphines BINAP, dppfModerateModeratePoor: Can be effective for primary amines but struggles with hindered secondary anilines.[3]
Biaryl Monophosphines XPhos, SPhos, RuPhosVery HighVery HighHighly Recommended: Specifically designed for sterically demanding couplings.[5]
N-Heterocyclic Carbenes IPr, IMesHigh (Tunable)HighExcellent Alternative: Offers high reactivity and catalyst stability.[7]

Visual Guides & Protocols

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding coupling reaction with 2-fluoro-6-methoxy-N-methylaniline.

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_Catalyst Is the catalyst system optimized for hindered substrates? Start->Check_Catalyst Check_Conditions Are reaction conditions (Base, Temp) aggressive enough? Check_Catalyst->Check_Conditions Yes Switch_Ligand Upgrade to a bulkier ligand (e.g., XPhos, RuPhos, or NHC) Check_Catalyst->Switch_Ligand No Check_Purity Are starting materials and solvents pure and anhydrous? Check_Conditions->Check_Purity Yes Switch_Base Switch to a stronger base (e.g., NaOtBu) Check_Conditions->Switch_Base No Purify_Reagents Re-purify aniline and aryl halide. Use freshly distilled, dry solvent. Check_Purity->Purify_Reagents No Try_Cu Alternative Strategy: Attempt Cu-catalyzed coupling Check_Purity->Try_Cu Yes Switch_Ligand->Check_Conditions Success Reaction Successful Switch_Ligand->Success Re-run Experiment Increase_Temp Increase temperature to 100-110 °C Switch_Base->Increase_Temp Switch_Base->Success Re-run Experiment Increase_Temp->Check_Purity Increase_Temp->Success Re-run Experiment Purify_Reagents->Try_Cu Purify_Reagents->Success Re-run Experiment Try_Cu->Success

Caption: A decision tree for troubleshooting C-N coupling reactions.

Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the Buchwald-Hartwig amination, highlighting the sterically sensitive reductive elimination step.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(Amine)]+X- OxAdd->Amine_Coord + Amine Deprotonation L-Pd(II)(Ar)(Amide) Amine_Coord->Deprotonation - H-X (Base) Deprotonation->Pd0 Reductive Elimination (Rate-limiting for hindered substrates) Product Ar-Amine Deprotonation->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Disclaimer: These are general protocols and should be optimized for your specific aryl halide. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Palladium-Catalyzed Amination using a Buchwald Ligand

This protocol is a starting point for coupling 2-fluoro-6-methoxy-N-methylaniline with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 2-Fluoro-6-methoxy-N-methylaniline (1.2 mmol, 1.2 equiv)

  • RuPhos-G3-Palladacycle (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an Argon atmosphere, add the Aryl Bromide, RuPhos-G3-Palladacycle, and Sodium tert-butoxide.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous toluene via syringe, followed by the 2-fluoro-6-methoxy-N-methylaniline.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Copper-Catalyzed Amination (Ullmann-Type)

This protocol is an alternative for coupling with an aryl iodide.[8][9]

Materials:

  • Aryl Iodide (1.0 mmol, 1.0 equiv)

  • 2-Fluoro-6-methoxy-N-methylaniline (1.5 mmol, 1.5 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • L-Proline (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous DMSO (4 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the Aryl Iodide, CuI, L-Proline, and K₂CO₃.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous DMSO via syringe, followed by the 2-fluoro-6-methoxy-N-methylaniline.

  • Seal the flask and place it in a preheated oil bath at 110-120 °C.

  • Stir the reaction for 24-48 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • McNamara, D. et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • McNamara, D. et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]

  • Tlahuext-Aca, A. et al. (2016). A practical catalytic method for the synthesis of sterically hindered anilines. RSC Publishing. [Link]

  • Fisher, D. J. et al. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters. [Link]

  • Billingsley, K. L. et al. (2007). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]

  • Coric, I. & List, B. (2012). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Preprints.org. [Link]

  • Gale, C. et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Crossley, S. W. M. et al. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Altenhoff, G. et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]

  • Sýkora, J. et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Dalton Transactions. [Link]

  • Yoshimura, A. & Zhdankin, V. V. (2016). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. PMC. [Link]

  • Martin, C. E. et al. (2011). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC. [Link]

  • Maj, M. et al. (2023). In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. ChemRxiv. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Mosslemin, M. H. et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings. [Link]

  • Kantchev, E. A. B. & O'Brien, C. J. (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Kim, Y. & Lee, C. (2019). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Lee, H. J. et al. (2023). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. PMC. [Link]

  • ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. [Link]

  • Beilstein Journals. (2024). C–C Coupling in sterically demanding porphyrin environments. Beilstein Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Minimizing N,N-Dimethylaniline Formation in Aniline Methylation

A Guide for Researchers, Scientists, and Drug Development Professionals The selective N-mono-methylation of aniline to produce N-methylaniline (NMA) is a critical transformation in the synthesis of pharmaceuticals and fi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The selective N-mono-methylation of aniline to produce N-methylaniline (NMA) is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. However, a persistent challenge is the overalkylation that leads to the formation of the N,N-dimethylaniline (NNDMA) byproduct. This guide provides in-depth technical answers, troubleshooting strategies, and validated protocols to help you maximize the selectivity and yield of your desired mono-methylated product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of aniline methylation, and why is NNDMA formation so common?

Aniline methylation typically proceeds via a nucleophilic attack of the nitrogen atom of aniline on the methylating agent. The resulting N-methylaniline is often more nucleophilic than the starting aniline. This increased nucleophilicity makes it more reactive towards the methylating agent, leading to a second methylation event and the formation of N,N-dimethylaniline.[1] The selective synthesis of mono-methylated amines is challenging because the formation of tertiary amines is often thermodynamically more favorable.


}

Figure 1. Aniline Methylation Pathway


Q2: Which methylating agents offer the best selectivity for N-mono-methylation?

While traditional agents like methyl halides and dimethyl sulfate are effective, they are highly toxic and often lead to poor selectivity.[2] Modern approaches favor greener and more selective alternatives:

  • Dimethyl Carbonate (DMC): DMC is an environmentally friendly and highly chemoselective methylating agent for anilines, especially when paired with zeolite catalysts like NaY faujasite.[2][3] This combination can achieve mono-N-methyl selectivity up to 99%.[3] The high selectivity is attributed to a mechanism involving the formation of carbamate intermediates.[1]

  • Methanol: As an inexpensive and green reagent, methanol is widely used. Selectivity is highly dependent on the catalyst. Iridium-based complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have shown excellent selectivity for mono-methylation through a "hydrogen-borrowing" mechanism.[4][5][6]

Q3: How do reaction parameters like temperature, catalyst, and stoichiometry influence selectivity?

Controlling reaction parameters is crucial for steering the reaction towards N-mono-methylation.

  • Temperature: The effect of temperature is highly system-dependent. For DMC-based reactions, higher temperatures (e.g., 250 °C in a flow system) may be needed to drive the reaction, but excessive temperature can lead to byproduct formation.[1] In methanol-based systems, lower temperatures (e.g., 60-130 °C) with an appropriate catalyst can favor mono-methylation.[4][7]

  • Catalyst: The choice of catalyst is paramount.

    • Zeolites (with DMC): Alkali-metal-exchanged Y-faujasites (like NaY and KY) show excellent selectivity (90-97%) by activating the DMC and promoting a selective reaction pathway.[2][8]

    • Iridium & Ruthenium Complexes (with Methanol): These noble metal catalysts enable the "hydrogen autotransfer" mechanism, which can be highly selective for NMA under mild conditions.[7]

    • Metal Oxides/Ferrites: Catalysts like calcined Mg-Al hydrotalcites and certain zinc ferrites have also been reported to be effective for selective N-methylation.[9]

  • Stoichiometry (Aniline to Methylating Agent Ratio): Using a large excess of the methylating agent can drive the reaction towards the di-methylated product. To favor NMA, it is often beneficial to use a controlled molar ratio, sometimes even using aniline in slight excess, and monitor the reaction progress closely to stop it before significant NNDMA formation occurs.

Troubleshooting Guide

Problem 1: My reaction yields high levels of N,N-dimethylaniline (NNDMA). How can I reduce it?

High NNDMA levels are the most common issue, directly resulting from the higher reactivity of the intermediate N-methylaniline.


}

Figure 2. Troubleshooting Workflow for High NNDMA


Problem 2: The conversion of aniline is very low, even though selectivity is good. How can I improve it?

Low conversion can be frustrating, especially when selectivity is not an issue. This often points to insufficient reaction energy, catalyst deactivation, or impure reagents.

Potential Causes & Solutions:

  • Insufficient Activation Energy:

    • Solution: Gradually increase the reaction temperature. For DMC-based systems, which often require higher temperatures, this can be particularly effective.[3] Be sure to monitor selectivity, as a significant temperature hike can begin to favor NNDMA formation.

  • Catalyst Inactivity or Insufficient Loading:

    • Solution: Ensure the catalyst is properly activated and handled. For heterogeneous catalysts like zeolites, ensure they are properly dried before use.[8] Consider increasing the catalyst loading. For homogeneous catalysts, ensure all components, including necessary bases like KOtBu or Cs2CO3, are present in the correct amounts.[4][10]

  • Impure Reagents or Solvents:

    • Solution: Use purified reagents and anhydrous solvents. Water can interfere with many catalytic systems and hydrolyze certain reagents.[11][12]

  • Insufficient Reaction Time:

    • Solution: Extend the reaction time. Monitor the reaction progress over a longer period to determine if it is simply slow or has stalled completely.

Problem 3: How can I effectively separate NMA from residual aniline and the NNDMA byproduct post-reaction?

Separation can be challenging due to the similar properties of the three components.

  • Fractional Distillation: While their boiling points are close (Aniline: ~184°C, NMA: ~196°C, NNDMA: ~194°C), careful fractional distillation under reduced pressure can be effective, especially for larger scale purifications.[13]

  • Chemical Separation (Hinsberg Method): This classic method can be used for small-scale separation. By reacting the mixture with an arenesulfonyl chloride (like benzenesulfonyl chloride) in the presence of a base:

    • Aniline (primary amine) forms a sulfonamide that is soluble in aqueous base.

    • N-methylaniline (secondary amine) forms a sulfonamide that is insoluble in aqueous base.

    • N,N-dimethylaniline (tertiary amine) does not react. This allows for separation based on solubility differences.[14]

  • Acylation: Refluxing the mixture with excess acetic anhydride will acylate the primary (aniline) and secondary (NMA) amines, leaving the tertiary NNDMA unreacted. The unreacted NNDMA can then be distilled off.[15][16]

Validated Experimental Protocols

Protocol 1: Highly Selective N-mono-methylation using Dimethyl Carbonate (DMC) and NaY Faujasite

This protocol is based on the highly selective method using a green methylating agent and a recyclable heterogeneous catalyst.[2][3]

Materials:

  • Aniline

  • Dimethyl Carbonate (DMC)

  • NaY Faujasite catalyst (pre-dried at 500 °C overnight)

  • Toluene (solvent)

  • Stainless steel autoclave with magnetic stirring

Procedure:

  • To a stainless steel autoclave, add aniline (e.g., 10 mmol), NaY Faujasite (e.g., 1 g), and DMC (e.g., 20 mL, acting as both reagent and solvent).

  • Seal the autoclave tightly.

  • Begin stirring and heat the reaction mixture to 130-150 °C.

  • Maintain the temperature and stirring for 4-8 hours. Monitor the reaction progress by taking small aliquots (if possible) and analyzing by GC.

  • After the reaction reaches optimal conversion (typically >90% aniline conversion with >95% NMA selectivity), cool the autoclave to room temperature.

  • Vent any pressure carefully.

  • Open the autoclave and dilute the reaction mixture with a solvent like ethyl acetate.

  • Filter the mixture to recover the solid zeolite catalyst. The catalyst can be washed, dried, and calcined for reuse.

  • Wash the filtrate with water to remove any highly polar impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to isolate pure N-methylaniline.

Protocol 2: Quantitative Analysis of Reaction Mixture by GC-MS

Accurate quantification of aniline, NMA, and NNDMA is essential for optimizing reaction conditions.[17]

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for amine analysis (e.g., DB-1MS or equivalent).

Procedure:

  • Sample Preparation: Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture and dilute it in a suitable solvent (e.g., 10 mL of ethyl acetate or methanol). Use an internal standard (e.g., mesitylene or methyl benzoate) for accurate quantification.[1][6]

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Column: 30 m x 0.25 mm x 0.25 µm

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Identify the peaks for aniline, NMA, and NNDMA based on their retention times, which should be confirmed using authentic standards.

    • Calculate the conversion of aniline and the selectivity for NMA and NNDMA using the integrated peak areas relative to the internal standard.

Comparative Data

Table 1: Selectivity of Different Methylating Systems
Methylating AgentCatalyst SystemTypical TemperatureNMA SelectivityKey AdvantagesReference(s)
Dimethyl Carbonate NaY or KY Zeolite130-150 °C92-99%Green reagent, high selectivity, reusable catalyst[2][3][8]
Methanol Iridium-NHC Complexes130 °C>95%Uses inexpensive methanol, mild conditions[4][5]
Methanol Ruthenium Complexes60-140 °CHighMild conditions, low catalyst loading[7][18]
CO₂ / H₂ Ag/Al₂O₃230 °C>90%Utilizes CO₂, suppresses over-methylation
Methanol ZnFe₂O₄270 °C>99%High selectivity under optimized conditions

References

  • Seo, H., Bédard, A. C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2017). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. [Link]

  • Li, F., Wang, M., Ma, J., & Li, A. (2017). Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts. ACS Sustainable Chemistry & Engineering. [Link]

  • Selva, M., Tundo, P., & Perosa, A. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. CORE. [Link]

  • Jyothi, T. M., Sreekumar, K., Talawar, M. B., Raja, T., Rao, B. S., & Sugunan, S. (2000). Selective Methylation of Phenol, Aniline and Catechol with Dimethyl Carbonate Over Calcined Mg-Al Hydrotalcites. Marcel Dekker, Inc. [Link]

  • Selva, M., Tundo, P., & Perosa, A. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry. [Link]

  • Gracia, J., Vispe, E., & Oro, L. A. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Universidad de Zaragoza. [Link]

  • Selva, M., & Tundo, P. (1999). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. IRIS. [Link]

  • Li, F., Wang, M., Ma, J., & Li, A. (2017). Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts. ACS Publications. [Link]

  • Gracia, J., Vispe, E., & Oro, L. A. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. [Link]

  • LookChem. (n.d.). Purification of N,N-Dimethylaniline. Chempedia. [Link]

  • Zhu, Q., Ouyang, W., & Lu, X. (2023). Highly Selective Monomethylation of Amines with CO2/H2 via Ag/Al2O3 as a Catalyst. Open Access LMU. [Link]

  • Stepanov, A. G., & Luzgin, M. V. (2004). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ 13C NMR Spectroscopy. Ovid. [Link]

  • ResearchGate. (n.d.). Time on stream studies on N-methylation of aniline with methanol. ResearchGate. [Link]

  • ResearchGate. (n.d.). Conversion and selectivity in the N‐methylation of aniline under continuous flow conditions. ResearchGate. [Link]

  • Wang, C., Lu, G., & Jiang, Y. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC. [Link]

  • Quora. (2021). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method? Quora. [Link]

  • Raja, T., Sreekumar, K., & Rao, B. S. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn–Co ferrites. ScienceDirect. [Link]

  • Piehl, P., Amuso, R., Spannenberg, A., Gabriele, B., Neumann, H., & Beller, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. [Link]

  • ResearchGate. (2025). Selective N‐Monomethylation of Anilines with Methanol Catalyzed by Commercial Pd/C as an Efficient and Reusable Catalyst. ResearchGate. [Link]

  • Wang, H., Si, Z., & Liu, S. (2019). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. PMC. [Link]

  • ResearchGate. (2025). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. ResearchGate. [Link]

  • Sreekumar, K., Raja, T., Kiran, B. P., Sugunan, S., & Rao, B. S. (1999). Selective N-monomethylation of aniline over Zn1−xNixFe2O4 (x=0, 0.2, 0.5, 0.8 and 1) type systems. Catalysis Database. [Link]

  • Google Patents. (n.d.). CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride.
  • Li, Y., & Zhang, X. (2025). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. MDPI. [Link]

  • OSHA. (n.d.). N,N-Dimethylaniline Method no.: PV2064. OSHA. [Link]

  • Zhang, C. (n.d.). Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air. Semantic Scholar. [Link]

  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • Ott, G. H., & Zenhäusern, A. (2021). Quantification of aniline and N-methylaniline in indigo. PMC - NIH. [Link]

  • Google Patents. (n.d.). UNITED STATES PATENT OFFICE.

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Troubleshooting

Troubleshooting low yields in 2-Fluoro-6-methoxy-N-methylaniline synthesis

Ticket #: 2F6M-NM-SYNTH Topic: Troubleshooting Low Yields & Selectivity Issues Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary & Root Cause Analysis User Scenario: You are attempting t...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 2F6M-NM-SYNTH Topic: Troubleshooting Low Yields & Selectivity Issues Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Root Cause Analysis

User Scenario: You are attempting to synthesize 2-Fluoro-6-methoxy-N-methylaniline (Target). You are likely observing one of two failure modes:

  • Stalled Reaction: Significant starting material (SM) remains despite excess methylating agent.[1]

  • Over-Alkylation: Formation of the N,N-dimethyl byproduct which is difficult to separate.[1]

The Root Cause: The "Steric Wall" The 2-Fluoro and 6-Methoxy substituents create a unique steric and electronic environment.[1]

  • Steric Hindrance: The 2,6-disubstitution creates a "gatekeeper" effect, blocking the trajectory of electrophiles (like Methyl Iodide) or the formation of the imine intermediate in reductive amination.[1]

  • Electronic Deactivation: The electron-rich ring (due to -OMe) makes the nitrogen nucleophilic, but the steric bulk prevents effective orbital overlap for the initial attack.[1] Once mono-methylated, the steric strain is relieved slightly, making the product often more reactive than the starting material, leading to runaway over-methylation.[1]

Diagnostic Workflow

Before modifying your protocol, use this logic tree to identify your specific failure mode.[1]

TroubleshootingFlow Start Start: Analyze Crude NMR/LCMS Result What is the major impurity? Start->Result SM_Left Starting Material (>20%) Result->SM_Left Reaction Incomplete Dimethyl N,N-Dimethyl Byproduct Result->Dimethyl Over-Reaction Sol_Imine Imine Formation Stalled Use Ti(OiPr)4 or Dean-Stark SM_Left->Sol_Imine Sterics blocking imine Route_Check Which Route used? Dimethyl->Route_Check Direct_Alk Direct Alkylation (MeI/DMS) Route_Check->Direct_Alk Used MeI Red_Am Reductive Amination Route_Check->Red_Am Used CH2O/NaBH4 Sol_Direct Switch to Route A (Direct Alkylation is uncontrolled) Direct_Alk->Sol_Direct Sol_Red Reduction Stalled Switch Hydride Source Red_Am->Sol_Red Check pH/Temp

Figure 1: Diagnostic logic for identifying the bottleneck in N-methylation of hindered anilines.

Recommended Protocols

Route A: Modified Reductive Amination (The "Gold Standard")

Best for: High selectivity (Mono > Di), Scalability.

Standard reductive amination often fails here because the imine formation step is slow due to the 2,6-steric bulk.[1] The water generated hydrolyzes the imine back to SM before reduction can occur.[1]

The Fix: Use a dehydrating Lewis Acid or Dean-Stark conditions.

Step-by-Step Protocol:

  • Imine Formation (The Critical Step):

    • Reagents: 2-Fluoro-6-methoxyaniline (1.0 equiv), Paraformaldehyde (1.2–1.5 equiv).[1]

    • Solvent: Methanol (dry).

    • Additive: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 equiv).

    • Why Ti(OiPr)4? It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward [1].[1]

    • Procedure: Stir Aniline, Paraformaldehyde, and Ti(OiPr)4 in MeOH at reflux for 4–6 hours. Note: Standard protocols stir at RT; this substrate requires heat.

  • Reduction:

    • Cool the mixture to 0°C.

    • Reagent: Sodium Borohydride (NaBH4) (2.0 equiv).[2]

    • Add NaBH4 portion-wise (gas evolution will occur).

    • Allow to warm to RT and stir for 12 hours.

  • Quench & Workup:

    • Quench with 1N NaOH (to break the Titanium complex—a thick white precipitate of TiO2 will form).

    • Filter through a Celite pad to remove Titanium salts.

    • Extract filtrate with Ethyl Acetate.[3][4]

Success Metric: >85% Conversion, <5% N,N-dimethyl byproduct.

Route B: The "Patent" Method (Base-Promoted)

Best for: Cases where Lewis Acids are not tolerated.[1]

A specific patent methodology for 2-fluoro-N-methylanilines suggests a base-promoted mechanism using KOH [2].

  • Dissolve Paraformaldehyde (1.5 equiv) in Methanol at reflux until clear.

  • Separately, dissolve Aniline (1.0 equiv) and KOH (2.0 equiv) in Methanol.

  • Combine and reflux for 24 hours.

  • Cool to 0°C and add NaBH4.

  • Technical Insight: The base likely stabilizes the hemiaminal intermediate which is less sterically demanding than the full imine.[1]

Purification & Isolation Guide

If you have a mixture of Starting Material (SM), Product (Mono), and Byproduct (Di), separation is challenging due to similar boiling points.

Table 1: Separation Strategies

MethodSuitabilityProtocol Detail
Flash Chromatography Small Scale (<5g)Eluent: Hexane/EtOAc (95:[1]5) + 1% Et3N . Tip: The N,N-dimethyl usually elutes first (less polar), followed by N-methyl, then SM.[1]
Chemical Scavenging Medium ScaleReact crude with Phthalic Anhydride or Acetic Anhydride . Mechanism: Reacts with SM (primary) and Product (secondary) to form amides. Tertiary (Di) does not react. This separates the Di, but recovering the Mono requires hydrolysis (harsh). Not recommended unless Di is the major impurity.
Zeolite Adsorption Large ScaleUse Faujasite Zeolites (NaY) . Mechanism: Pore size selectivity.[1] N-methylaniline is adsorbed differently than N,N-dimethylaniline due to size/shape [3].[1]

Frequently Asked Questions (FAQ)

Q1: Why can't I just use Methyl Iodide (MeI) and a base? A: Direct alkylation follows statistical probability.[1] Because the N-methyl product is often more nucleophilic than the hindered starting material (inductive effect of the methyl group), the reaction accelerates after the first methylation.[1] You will inevitably get a mix of 20% SM, 40% Mono, and 40% Di.

Q2: My reaction stalled at 60% conversion. Should I add more NaBH4? A: No. If the reaction stalls, the issue is usually Imine Formation , not reduction.[1] Adding more hydride won't help if the imine hasn't formed. You need to drive the dehydration step (Step 1) harder (longer reflux, molecular sieves, or Ti(OiPr)4).

Q3: Can I use Dimethyl Carbonate (DMC) as a "Green" alternative? A: Yes, but it requires high temperatures or continuous flow.[1] A study from MIT demonstrated selective monomethylation using DMC, but it required temperatures of ~250°C in a flow reactor to overcome the activation energy [4].[1] In a standard flask, DMC is often too unreactive for hindered anilines.[1]

Q4: How do I remove the Titanium salts during workup? They are clogging my funnel. A: This is a common headache.[1] After quenching with NaOH, add a significant amount of Ethyl Acetate and stir vigorously for 30 minutes. Then, filter through a wide pad of Celite. Do not use filter paper alone; it will clog immediately.

References

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) Isopropoxide mediated Reductive Amination." Journal of Organic Chemistry.

  • Kim, J. et al. (2015). "Manufacturing method for halogen substituted N-methylaniline."[5][6] Korean Patent KR101983364B1.[1]

  • Hoelderich, W. et al. (1990).[1] "Process for separating aniline derivatives."[7] US Patent 4,918,232.[1]

  • Gutmann, B. et al. (2017).[1] "Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow." Organic Process Research & Development.

Sources

Optimization

Storage conditions to prevent oxidation of fluorinated N-methylanilines

Technical Support Center: Fluorinated N-Methylanilines A Guide to Preventing Oxidative Degradation During Storage and Handling Welcome to the technical support guide for the proper storage and handling of fluorinated N-m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated N-Methylanilines

A Guide to Preventing Oxidative Degradation During Storage and Handling

Welcome to the technical support guide for the proper storage and handling of fluorinated N-methylanilines. These intermediates are critical in pharmaceutical and agrochemical development, where their purity is paramount for successful downstream applications.[1][2] The unique electronic properties conferred by the fluorine substituent, which can enhance metabolic stability and bioavailability in final products, also influence the compound's reactivity and stability.[3][4][5] This guide provides in-depth, field-proven insights into the causes of oxidation and offers robust, validated protocols to maintain the integrity of your materials.

Frequently Asked Questions (FAQs): Understanding the Challenge

Q1: My fluorinated N-methylaniline has turned from a clear/light yellow liquid to dark yellow or brown. What happened?

This discoloration is a classic indicator of oxidation. Anilines, particularly N-alkylanilines, are susceptible to air oxidation, which leads to the formation of highly colored impurities.[6] The process often involves the formation of radical intermediates that can couple to form complex, conjugated molecules like azoxybenzenes or polymerize, resulting in the observed color change.[7][8][9] This is not merely a cosmetic issue; it signifies a decrease in the purity of your material, which can have significant consequences for your experiments, including inconsistent results and the formation of unwanted byproducts.[6]

Q2: Why are these compounds so sensitive to oxidation? What is the underlying mechanism?

The oxidation of N-methylanilines is initiated by the loss of an electron from the nitrogen atom, forming a radical cation.[7][10] This intermediate is the branching point for several degradation pathways. The presence of oxygen, light, and trace metal impurities can catalyze this initial step.

The electron-withdrawing nature of the fluorine atom can influence the oxidation potential, but the lone pair on the nitrogen atom remains the primary site of initial oxidation. Once formed, the radical cation can undergo several reactions, including deprotonation and coupling, leading to a complex mixture of degradation products.[10][11]

OxidationMechanism cluster_main Plausible Oxidation Pathway Aniline Fluorinated N-Methylaniline RadicalCation Radical Cation Intermediate Aniline->RadicalCation [O₂], light, metal ions Products Colored Impurities (Dimers, Polymers, Azoxybenzenes) RadicalCation->Products Coupling & Further Oxidation

Caption: General oxidation pathway of N-methylanilines.

Q3: I'm seeing multiple unexpected peaks in my HPLC/GC analysis. Could this be related to improper storage?

Absolutely. The appearance of new, unexpected peaks in your chromatogram is a strong indication of sample degradation.[12] Oxidation does not typically produce a single, clean byproduct. Instead, it results in a variety of related impurities, which will appear as distinct peaks in your analysis. If you are using a stored sample and observe this, it is crucial to verify the purity against a fresh or properly stored standard before proceeding.[6]

Troubleshooting Guide: From Observation to Solution

Encountering a potential stability issue requires a systematic approach to diagnose and rectify the problem while preventing recurrence.

TroubleshootingWorkflow Start Problem Observed e.g., Discoloration, Inconsistent Results, New HPLC/GC Peaks Assess Initial Assessment Container opened multiple times? Properly sealed? Exposed to light/heat? Start->Assess Purity Purity Verification Perform HPLC, GC, or TLC analysis Assess->Purity Compare Compare to Standard Is purity within specification? Purity->Compare Decision Purity Acceptable? Compare->Decision Use Proceed with caution. Consider purification. Decision->Use Yes Discard Use fresh, unopened batch. Review storage protocols. Decision->Discard No

Caption: Troubleshooting workflow for suspected oxidation.

Best Practices for Storage and Handling

Preventing oxidation is far more effective than attempting to purify a degraded compound. Adherence to proper storage and handling protocols is the most critical factor in preserving the quality of fluorinated N-methylanilines.

Core Storage Principles

The primary goal is to eliminate the factors that initiate oxidation: oxygen and light .

ParameterRecommendationRationale
Atmosphere Inert Gas Blanket (Nitrogen or Argon)Displaces oxygen, the primary oxidant, from the headspace of the container, preventing oxidative reactions.[13][14][15][16]
Temperature Store at 2-8°CReduces the rate of chemical reactions, including oxidation. Avoid freezing unless specified on the product datasheet.
Light Amber Glass or Opaque ContainersPrevents photo-oxidation, where light energy catalyzes the formation of radical intermediates.[17]
Container Seal Tightly Sealed, High-Integrity CapPrevents ingress of atmospheric oxygen and moisture. Use caps with chemically resistant liners (e.g., PTFE).[18][19]
Moisture Store in a Dry Environment/DesiccatorAnilines can be hygroscopic; moisture can participate in certain degradation pathways.[20][21]
Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol is essential for any container that will be opened multiple times or stored for an extended period.

Objective: To replace the oxygen-containing atmosphere in the container's headspace with a dry, inert gas.

Materials:

  • Container of fluorinated N-methylaniline

  • Source of high-purity, dry nitrogen (N₂) or argon (Ar) gas

  • Schlenk line or a simple manifold with a gas inlet and vacuum source

  • Appropriate tubing and needles

Procedure:

  • Preparation: Secure the compound's container in a fume hood. Ensure all gas lines are properly connected and purged.

  • Initial Purge: Carefully insert a needle connected to the gas outlet through the container's septum, ensuring the needle tip is in the headspace, not the liquid. Insert a second, shorter "vent" needle.

  • Gentle Flow: Initiate a gentle but steady flow of inert gas into the headspace. This will displace the air, which will exit through the vent needle. Continue for 1-2 minutes.

  • Seal: While the inert gas is still flowing, remove the vent needle first, then the gas inlet needle. This creates a slight positive pressure of inert gas inside the container, preventing air from re-entering.

  • Secure and Store: Replace the cap tightly. For added security, wrap the cap and neck of the bottle with Parafilm®.

  • Labeling: Clearly label the container as "Stored Under N₂/Ar" with the date.

  • Storage: Place the sealed container in a refrigerated (2-8°C), dark location.

StorageWorkflow cluster_protocol Inert Gas Blanketing Workflow A Place Container in Fume Hood B Insert Inlet and Vent Needles into Headspace A->B C Flow Inert Gas Gently (1-2 minutes) B->C D Remove Vent Needle C->D E Remove Inlet Needle D->E F Seal Tightly & Wrap with Parafilm® E->F G Store at 2-8°C in the Dark F->G

Caption: Workflow for proper inert gas blanketing.

Q4: Can I add an antioxidant to my fluorinated N-methylaniline?

The addition of an antioxidant is an advanced technique and should be approached with caution. While antioxidants like hindered phenols (e.g., BHT) or certain amine derivatives can inhibit oxidation by scavenging radical intermediates, they also represent an impurity.[22][23]

Considerations:

  • Compatibility: The antioxidant must not react with the N-methylaniline or interfere with any downstream reactions.

  • Concentration: Typically used at very low concentrations (e.g., 100-500 ppm).

  • Validation: You must validate that the presence of the antioxidant does not negatively impact your application.

For most research and development purposes, strict adherence to inert atmosphere and cold/dark storage is the preferred and most reliable method for maintaining purity without introducing additional variables.

References

  • GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN2. [Link]

  • Hanna, I., & Rettie, A. E. (2010). Formation of a quinoneimine intermediate of 4-fluoro-N-methylaniline by FMO1: carbon oxidation plus defluorination. Drug Metabolism and Disposition, 38(8), 1358-1364. [Link]

  • Air Products. Packaging, Inerting and Blanketing. [Link]

  • Air Liquide. Inerting, Blanketing and Purging. [Link]

  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]

  • Cambridge Sensotec. Inert Gas Blanketing. [Link]

  • Cubework. Drug Intermediates Warehouse Storage: Solutions & Inventory Storage. [Link]

  • Loba Chemie. ANILINE AR Safety Data Sheet. [Link]

  • ResearchGate. (2025, August 5). Mechanochemical oxidation of fluorinated anilines to symmetric azobenzenes. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: aniline. [Link]

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]

  • ResearchGate. (2026, January 24). Synthesis and comparative evaluation of antioxidant properties of aniline N-derivatives containing p-menthene and bornyl fragments. [Link]

  • Latch, D. E., & McNeill, K. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(11), 2547-2554. [Link]

  • ResearchGate. (2025, August 9). Oxidation of N-Methylanilines by a Nonheme Iron(IV)-Oxo Complex. [Link]

  • Li, S., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]

  • Li, S. (2024, September 11). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 17). The Expanding Role of 2-Fluoro-N-methylaniline in Chemical Research and Development. [Link]

  • FDA. Annex 9 Guide to good storage practices for pharmaceuticals. [Link]

  • Abirami, D., & Krishnamoorthy, T. K. Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals. [Link]

  • Li, S., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]

  • S. K. N. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International Journal of Molecular Sciences, 23(15), 8533. [Link]

  • University of California, Berkeley. Storage of Controlled Substances and Accessibility. Environment, Health & Safety. [Link]

  • Gomes, G. D. S., et al. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(1), 425. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 18). 2-Fluoro-N-methylaniline: Properties, Applications, and Its Significance in Organic Synthesis. [Link]

  • Olsen, E. B., et al. (2010). Structural basis for the enhanced stability of highly fluorinated proteins. Journal of the American Chemical Society, 132(44), 15573-15581. [Link]

  • Cashman, J. R., & Williams, D. E. (1991). Asymmetric metabolic N-oxidation of N-ethyl-N-methylaniline by purified flavin-containing monooxygenase. Molecular Pharmacology, 39(4), 521-527. [Link]

  • GOV.UK. (2022, August 15). Aniline - Incident management. [Link]

  • Google Patents.
  • Pharmaceutical Technology. (2019, March 2). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. [Link]

  • MSF Medical Guidelines. Drug quality and storage. [Link]

  • Google Patents.
  • Wang, C., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 10, 981156. [Link]

  • Harvard DASH. Introduction of Fluorine and Fluorine-Containing Functional Groups. [Link]

  • ResearchGate. (2025, August 5). Antioxidant action mechanisms of hindered amine stabilisers. [Link]

  • Igwegbe, C. A., et al. (2019). Degradation of aniline by the combined process of ultrasound and hydrogen peroxide (US/H2O2). MethodsX, 6, 531-537. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • ResearchGate. (PDF) Degradation of aniline in water with gaseous streamer corona plasma. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • ResearchGate. (PDF) Natural antioxidants as stabilizers for polymers. [Link]

  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. [Link]

  • Caron, S., et al. (2005). 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine. Journal of the American Chemical Society, 127(8), 2636-2644. [Link]

  • Louisiana State University. Chemical Storage Guidelines. [Link]

  • The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(2), 100381. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to LC-MS for the Identification of Impurities in 2-Fluoro-6-methoxy-N-methylaniline

Introduction: The Critical Role of Impurity Profiling 2-Fluoro-6-methoxy-N-methylaniline is a substituted aniline that serves as a crucial building block in modern organic synthesis, particularly in the development of co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling

2-Fluoro-6-methoxy-N-methylaniline is a substituted aniline that serves as a crucial building block in modern organic synthesis, particularly in the development of complex pharmaceutical agents and protein degraders.[1] The purity of such an intermediate is paramount; even trace-level impurities can have significant downstream consequences, impacting reaction yields, introducing toxic by-products, or altering the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a robust analytical methodology for the comprehensive identification and characterization of potential impurities is not merely a quality control measure but a fundamental necessity in drug development.[2][3]

This guide provides an in-depth, experience-driven comparison of analytical strategies, focusing on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific application. We will dissect the rationale behind method development, provide a detailed experimental protocol, and illustrate a logical workflow for confident impurity identification.

Anticipating the Unknown: Potential Impurities in 2-Fluoro-6-methoxy-N-methylaniline

A successful identification strategy begins with a theoretical understanding of the impurities that may be present. These generally fall into two categories: process-related impurities from the synthetic route and degradation products formed during storage.[4]

  • Process-Related Impurities: Synthesis of N-methylated anilines often involves the reaction of a primary aniline with a methylating agent.[5] Based on common synthetic pathways, we can anticipate several key impurities:

    • Unreacted Starting Material: Residual 2-Fluoro-6-methoxyaniline.

    • Over-Alkylation By-product: The formation of the tertiary amine, 2-Fluoro-6-methoxy-N,N-dimethylaniline, is a common side reaction.[6]

    • Residual Reagents or Precursors: Impurities from earlier steps in the synthesis of the aniline starting material itself.[7]

  • Degradation Products: Anilines as a class are susceptible to oxidation, especially upon exposure to air and light.[8][9] This process can lead to the formation of complex, colored polymeric impurities and quinone-like compounds, which are often responsible for the discoloration of samples over time.[6] Thermal degradation is also a potential pathway for impurity formation.[10]

The following table summarizes the most probable impurities, their likely origin, and key mass spectrometric data.

Potential Impurity Likely Origin Molecular Formula Monoisotopic Mass (Da)
2-Fluoro-6-methoxy-N-methylaniline (Parent) - C₈H₁₀FNO155.0746
2-Fluoro-6-methoxyanilineStarting MaterialC₇H₈FNO141.0590
2-Fluoro-6-methoxy-N,N-dimethylanilineProcess By-productC₉H₁₂FNO169.0903
Oxidized Dimer (Example)DegradationC₁₆H₁₈F₂N₂O₂308.1336
N-Oxide DerivativeDegradationC₈H₁₀FNO₂171.0695

The Analytical Challenge: Why LC-MS is the Superior Tool

While several analytical techniques can be employed for purity analysis, their efficacy varies significantly for this specific application. This guide advocates for LC-MS due to its unparalleled combination of sensitivity and specificity.

Comparative Analysis of Key Techniques
Technique Sensitivity Selectivity/Specificity Structural Information Applicability to 2-Fluoro-6-methoxy-N-methylaniline
LC-UV ModerateLowNone (UV spectrum only)Suitable for quantifying known, chromophoric impurities but poor for identifying unknowns or co-eluting peaks.[2] Many degradation products may have similar UV spectra.[11]
GC-MS HighHighHigh (EI Fragmentation)Limited by the analyte's volatility and thermal stability. Anilines can be prone to degradation at high temperatures in the GC inlet.
LC-MS/MS Very HighVery HighHigh (MS/MS Fragmentation)Optimal Choice. Combines high-resolution separation with specific mass detection, enabling the detection of trace-level impurities and providing rich fragmentation data for structural elucidation.[12][13]

Liquid chromatography coupled with mass spectrometry (LC-MS) is a sensitive and effective analytical method that combines high-resolution separation with specific mass detection, making it ideal for impurity profiling in APIs and formulated products.[12][13]

A Rationale-Driven LC-MS Method

The following protocol is designed for robust separation and sensitive detection. The causality behind each parameter choice is explained to empower the scientist to adapt the method as needed.

Experimental Workflow Diagram

LCMS_Impurity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep Dissolve sample in Acetonitrile/Water (50:50) LC LC Separation (C18 Reversed-Phase) Prep->LC MS1 Full Scan MS (m/z 50-500) Detect all ionizable species LC->MS1 DDA Data-Dependent Acquisition (DDA) Trigger MS/MS on significant peaks MS1->DDA MS2 MS/MS Fragmentation (CID) Generate fragment ions DDA->MS2 Process Extract Ion Chromatograms (XIC) for expected masses MS2->Process Identify Correlate peaks with MS and MS/MS spectra Process->Identify Elucidate Propose Structures based on fragmentation patterns Identify->Elucidate Report Quantify & Report (Relative % Area or Standard) Elucidate->Report

Caption: LC-MS/MS workflow for impurity identification.

Detailed Step-by-Step Protocol

1. Sample Preparation

  • Rationale: The goal is to fully dissolve the sample in a solvent compatible with the mobile phase to ensure good peak shape and prevent precipitation on the column.

  • Protocol:

    • Accurately weigh approximately 1 mg of the 2-Fluoro-6-methoxy-N-methylaniline sample.

    • Dissolve in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. Liquid Chromatography (LC) Conditions

  • Rationale: A reversed-phase C18 column is chosen for its excellent retention of moderately polar aromatic compounds. A gradient elution is employed to separate compounds with a range of polarities, from potential polar degradants to the less polar over-methylated by-product. Formic acid is added to the mobile phase to promote protonation of the aniline nitrogen, which is essential for efficient positive mode electrospray ionization.[14]

Parameter Condition
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Gradient 10% B to 95% B over 15 min, hold at 95% B for 3 min, return to 10% B and equilibrate for 2 min.

3. Mass Spectrometry (MS) Conditions

  • Rationale: Electrospray Ionization (ESI) in positive ion mode is selected as the amine functional group is readily protonated. A full scan (MS1) is used to detect all potential impurities. Data-Dependent Acquisition (DDA) is programmed to automatically select the most intense ions from the full scan for collision-induced dissociation (CID) fragmentation (MS/MS), providing structural information.[15]

Parameter Condition
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
MS1 Scan Range 100 - 500 m/z
Acquisition Mode Data-Dependent Acquisition (Top 3 most intense ions)
Collision Gas Argon
Collision Energy Stepped (e.g., 15, 25, 40 eV)

Data Interpretation: From Spectra to Structure

The true power of LC-MS lies in the interpretation of the generated data. The process follows a logical path of deduction.

Impurity Identification Logic

Impurity_Identification_Logic start Chromatographic Peak (Unknown) step1 Step 1: Mass Determination Extract accurate mass from MS1 spectrum. (e.g., m/z 169.0903) start->step1 step2 Step 2: Formula Generation Use accurate mass to generate plausible elemental formulas. (e.g., C₉H₁₂FNO) step1->step2 step3 Step 3: Fragmentation Analysis Analyze the MS/MS spectrum. Aromatic amines often exhibit α-cleavage. [10] Loss of the largest alkyl group is preferred. [12] step2->step3 step4 Step 4: Structure Proposal Correlate fragments with the proposed structure. For m/z 169.0903, loss of a methyl radical (15 Da) is expected from α-cleavage, leading to a fragment at m/z 154.0668. step3->step4 conclusion Confident Identification (2-Fluoro-6-methoxy-N,N-dimethylaniline) step4->conclusion

Caption: Logical workflow for structural elucidation of an unknown impurity.

Example Interpretation (Hypothetical Impurity at m/z 169.0903):

  • Accurate Mass: A peak is detected with an accurate mass of 169.0903 Da.

  • Formula Generation: This mass corresponds to an elemental formula of C₉H₁₂FNO. This is consistent with the over-methylated by-product, 2-Fluoro-6-methoxy-N,N-dimethylaniline.

  • MS/MS Fragmentation: The MS/MS spectrum shows a prominent fragment ion at m/z 154.0668, corresponding to a neutral loss of 15.0235 Da.

  • Structural Confirmation: This neutral loss is characteristic of a methyl radical (CH₃) being cleaved from the nitrogen atom (α-cleavage), a typical fragmentation pathway for N,N-dimethyl anilines.[16][17] This fragmentation data strongly supports the identification of this impurity as 2-Fluoro-6-methoxy-N,N-dimethylaniline.

Conclusion

The use of a well-developed, rationale-driven LC-MS/MS method provides the highest degree of confidence for the identification and characterization of impurities in critical synthetic intermediates like 2-Fluoro-6-methoxy-N-methylaniline. This approach offers superior sensitivity and specificity compared to older techniques like LC-UV and avoids the potential for thermal degradation associated with GC-MS.[2][13] By combining high-resolution liquid chromatographic separation with the diagnostic power of mass spectrometry, researchers can ensure the quality and purity of their materials, mitigating risks in the subsequent stages of drug discovery and development.

References

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • Shimadzu. (n.d.). Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer. Retrieved from [Link]

  • Shimadzu. (n.d.). 01-00443-EN Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer. Retrieved from [Link]

  • Oxford Academic. (2021, June 23). Development and Validation of a LC–MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent—Efinaconazole. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, May 19). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. Retrieved from [Link]

  • YouTube. (2020, December 19). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. Retrieved from [Link]

  • CHIMIA. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • PubMed. (2022, April 28). Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PMC. (2020, March 9). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Vedantu. (n.d.). Anilines: Structure, Properties & Uses in Chemistry. Retrieved from [Link]

  • Thermochimica Acta. (2004). Aging and thermal degradation of poly(N-methylaniline). Retrieved from [Link]

  • LookChem. (n.d.). ANILINE. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • ResearchGate. (2025, November 25). Aging and thermal degradation of poly(N-methylaniline) | Request PDF. Retrieved from [Link]

  • PubMed. (2002, April 15). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved from [Link]

  • Scribd. (2022, July 15). Aniline. Retrieved from [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • SpringerLink. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2018, September 1). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]

  • Helda - University of Helsinki. (2024, April 27). Linkage of starting materials and an intermediate synthesis product of a carbamate chemical warfare agent. Retrieved from [Link]

Sources

Comparative

IR Spectroscopy Comparison Guide: Primary vs. N-Methyl 2-Fluoro-6-Methoxyaniline

This guide provides an in-depth technical comparison of the IR spectroscopic signatures of 2-fluoro-6-methoxyaniline (Compound A) and its N-methylated derivative (Compound B) . It is designed for analytical chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the IR spectroscopic signatures of 2-fluoro-6-methoxyaniline (Compound A) and its N-methylated derivative (Compound B) . It is designed for analytical chemists and synthetic researchers requiring precise structural verification.

Executive Summary

Differentiation between 2-fluoro-6-methoxyaniline (primary amine) and N-methyl-2-fluoro-6-methoxyaniline (secondary amine) is a critical quality control step in drug synthesis. While Mass Spectrometry (MS) confirms molecular weight, Infrared Spectroscopy (IR) provides the most rapid, non-destructive confirmation of the functional group transformation (methylation).

The Core Distinction:

  • Primary Amine (Precursor): Displays a doublet in the high-frequency region (

    
    ) and a strong scissoring  band at 
    
    
    
    .[1]
  • Secondary Amine (Product): Displays a singlet in the high-frequency region, lacks the scissoring band, and introduces new C-H stretching modes (

    
    ) specific to the 
    
    
    
    group.

Theoretical Framework & Structural Dynamics

The "Pincer" Effect

Both compounds possess a unique steric and electronic environment due to the 2,6-disubstitution pattern.

  • 6-Methoxy Group (

    
    ):  Acts as a strong Hydrogen Bond Acceptor (HBA). The amine proton (
    
    
    
    ) forms a stable 5-membered intramolecular hydrogen bond ring with the methoxy oxygen (
    
    
    ).
  • 2-Fluoro Group (

    
    ):  Acts as a weak HBA but exerts a strong inductive effect (
    
    
    
    ), increasing the acidity of the
    
    
    bond.

This "pincer" locks the amine into a planar conformation, sharpening the IR bands compared to unsubstituted aniline.

Vibrational Modes Comparison
Vibrational ModePrimary Amine (2-F-6-OMe-Aniline)Secondary Amine (N-Me-2-F-6-OMe-Aniline)Mechanistic Cause
N-H Stretch Doublet (

)
Singlet (

)
Primary has 2 N-H bonds (sym/asym modes); Secondary has 1.[1]
N-H Bend Strong Scissoring (

)
Absent Secondary amines lack the

angle required for scissoring.
C-N Stretch Medium-StrongStrong

bond adds vibrational density; inductive effects shift frequency.
N-Me C-H AbsentPresent (

)
Symmetric stretch of the methyl group attached to nitrogen.[2]

Spectral Data Analysis

The Diagnostic Region:

This is the primary region for determining reaction completion.

  • Compound A (Primary):

    • 
       (Asymmetric Stretch): 
      
      
      
      .
    • 
       (Symmetric Stretch): 
      
      
      
      .
    • Note: The symmetric band is often broader and red-shifted due to the intramolecular H-bond with the ortho-methoxy group.

  • Compound B (Secondary):

    • 
       (Single Stretch): 
      
      
      
      .[3]
    • Appearance: A single, sharp peak. The absence of the second peak is definitive proof of mono-methylation.

The Fingerprint & Bending Region:

Often overlooked, this region confirms the loss of the primary amine character.

  • Compound A (Primary):

    • Scissoring (

      
      ):  A distinct, medium-to-strong band at 
      
      
      
      . This is the "bending" of the H-N-H angle.
  • Compound B (Secondary):

    • Scissoring: Completely Absent.

    • Caution: Aromatic ring breathing modes (

      
      ) still appear at 
      
      
      
      in both, but the specific amine bending band disappears.
The N-Methyl Indicator: [2]
  • Compound B (Secondary): Look for a "Bohlmann band" or specific C-H stretch at

    
     . This is lower energy than typical alkane C-H stretches (
    
    
    
    ) due to the lone pair donation from Nitrogen weakening the adjacent C-H bonds.

Experimental Protocols

Sample Preparation (ATR Method)
  • Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to prevent moisture interference (which mimics N-H stretches).

  • Solvent: None (Neat). Both compounds are likely oils or low-melting solids.

  • Protocol:

    • Clean the Diamond/ZnSe crystal with isopropanol.

    • Apply 10-20 mg of sample.

    • Apply pressure to ensure intimate contact (crucial for observing the weak N-Me C-H bands).

    • Scan range:

      
      ; Resolution: 
      
      
      
      ; Scans: 16.
Synthesis of Reference Standard (N-Methylation)

If a reference standard for Compound B is unavailable, generate it via Reductive Amination :

  • Reactants: Dissolve 2-fluoro-6-methoxyaniline (1 eq) in Methanol.

  • Imine Formation: Add Paraformaldehyde (1.1 eq) and catalytic acid (AcOH). Stir 2h.

  • Reduction: Cool to

    
    , add 
    
    
    
    (1.5 eq) portion-wise.
  • Workup: Quench with water, extract with DCM.

  • Validation: The product should show the Singlet N-H peak described above.

Decision Logic (Visualization)

The following flowchart illustrates the logic path for identifying the product using IR spectroscopy.

IR_Logic Start Start: Acquire IR Spectrum Check3400 Analyze 3300-3500 cm⁻¹ Region Start->Check3400 Doublet Doublet Observed (Two peaks) Check3400->Doublet Two Bands Singlet Singlet Observed (One peak) Check3400->Singlet One Band Check1620 Analyze 1620 cm⁻¹ Region (Scissoring) Doublet->Check1620 Singlet->Check1620 BandAbsent Band Absent Check1620->BandAbsent No Scissoring BandPresent Band Present (~1620 cm⁻¹) ResultPrimary IDENTIFIED: Primary Amine (Starting Material) BandPresent->ResultPrimary BandPresent->ResultPrimary Confirmation Check2820 Analyze 2820 cm⁻¹ Region (N-Me C-H) BandAbsent->Check2820 Peak2820 Peak Present (~2820 cm⁻¹) Check2820->Peak2820 ResultSecondary IDENTIFIED: Secondary Amine (N-Methyl Product) Peak2820->ResultSecondary

Caption: Decision tree for distinguishing primary vs. secondary amine via IR spectral features.

References

  • NIST Chemistry WebBook. Infrared Spectra of Aniline Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2023).[4][5] Detailed analysis of N-methyl C-H stretches. Available at: [Link]

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer on Interpreting Spectra. (2016). Guide to N-H "tongues" and Carbonyl "swords". Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines. (2024).[3][6] Comprehensive guide on N-H stretching and bending vibrations. Available at: [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-Fluoro-6-methoxy-N-methylaniline

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical development, the purity of starting materials and intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. 2-Fluoro-6-methoxy-N-methylaniline, a substituted aniline derivative, serves as a critical building block in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and an N-methyl group, presents a distinct analytical challenge. This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the robust purity assessment of this key intermediate. We will navigate the causal relationships behind experimental choices, ensuring a self-validating and scientifically sound analytical protocol.

The Analytical Challenge: Understanding the Analyte

Strategic Method Development: A Comparative Approach

The development of a stability-indicating HPLC method is a systematic process.[2][3][4] We will compare and contrast different approaches to key chromatographic parameters to arrive at an optimized method for the purity analysis of 2-Fluoro-6-methoxy-N-methylaniline.

Stationary Phase Selection: A Tale of Two Columns

The choice of the stationary phase is the foundation of the separation. For an analyte of intermediate polarity like 2-Fluoro-6-methoxy-N-methylaniline, a reversed-phase C18 column is the conventional and often successful first choice. However, the presence of the fluorine atom opens the door to alternative selectivities.

  • Conventional C18 Column: A standard end-capped C18 column provides a hydrophobic stationary phase for the retention of the analyte based on its overall hydrophobicity. This is a robust and well-understood starting point.

  • Fluorinated Phenyl Column: These columns offer unique selectivities for halogenated compounds and aromatic systems.[5] The interactions between the fluorinated analyte and the fluorinated stationary phase can lead to enhanced retention and different elution orders for impurities compared to a C18 column, potentially resolving critical pairs that co-elute on a C18 phase.

Table 1: Comparison of Stationary Phase Characteristics

Stationary PhasePrimary Interaction MechanismExpected Advantages for 2-Fluoro-6-methoxy-N-methylanilinePotential Challenges
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactionsGood retention of the moderately nonpolar analyte; widely available and robust.Potential for peak tailing due to silanol interactions with the basic aniline nitrogen.
Fluorinated Phenyl π-π interactions, dipole-dipole interactions, hydrophobic interactionsEnhanced selectivity for the fluorinated aromatic analyte; may resolve impurities not separated on C18.May exhibit different retention behavior that requires more extensive method development.
Mobile Phase Optimization: The Elution Power Play

The mobile phase composition dictates the elution strength and selectivity of the separation. A mixture of an organic modifier (typically acetonitrile or methanol) and an aqueous buffer is standard for reversed-phase HPLC.

  • Acetonitrile vs. Methanol: Acetonitrile generally has a stronger elution strength and provides lower backpressure than methanol. Methanol, however, can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.

  • The Critical Role of pH: Due to the basic nature of the N-methylaniline moiety, controlling the pH of the mobile phase is crucial to ensure good peak shape.[1] A slightly acidic mobile phase (pH 3-4) will protonate the analyte, minimizing interactions with residual silanol groups on the stationary phase and thus reducing peak tailing. A buffer, such as phosphate or acetate, is necessary to maintain a stable pH.

Table 2: Comparison of Mobile Phase Parameters (Expected Outcomes)

Mobile Phase CompositionGradient Elution ProfileExpected Peak ShapeExpected Resolution of Impurities
50:50 Acetonitrile/WaterIsocraticModerate tailing without pH controlMay be insufficient for complex impurity profiles
50:50 Methanol/WaterIsocraticModerate tailing without pH controlPotentially different selectivity compared to acetonitrile
40-90% Acetonitrile in 20mM Phosphate Buffer (pH 3.0) over 20 minGradientSymmetrical peak shapeGood separation of impurities with varying polarities
40-90% Methanol in 20mM Phosphate Buffer (pH 3.0) over 20 minGradientSymmetrical peak shapeMay provide better resolution for specific impurity pairs

The Workflow of Method Development

A structured workflow is essential for efficient and effective HPLC method development. The following diagram illustrates the logical progression from initial assessment to a fully validated method.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment & Strategy cluster_1 Phase 2: Method Scouting & Optimization cluster_2 Phase 3: Forced Degradation & Validation Analyte_Characterization Analyte Characterization (pKa, logP, UV spectrum estimation) Define_Objectives Define Method Objectives (Purity, Stability-Indicating) Analyte_Characterization->Define_Objectives Initial_Conditions Select Initial Conditions (C18 column, ACN/H2O, 245 nm) Define_Objectives->Initial_Conditions Scouting_Runs Perform Scouting Runs (Different columns & organic modifiers) Initial_Conditions->Scouting_Runs Mobile_Phase_Optimization Optimize Mobile Phase (pH, Buffer, Gradient) Scouting_Runs->Mobile_Phase_Optimization Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Mobile_Phase_Optimization->Forced_Degradation Method_Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) Forced_Degradation->Method_Validation Final_Method Final_Method Method_Validation->Final_Method Final Optimized Method

Caption: Workflow for HPLC Method Development.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the development and validation of an HPLC method for the purity of 2-Fluoro-6-methoxy-N-methylaniline.

Protocol 1: Initial Method Scouting
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase.

  • Columns:

    • Column A: C18, 4.6 x 150 mm, 5 µm

    • Column B: Fluorinated Phenyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-22 min: 10-90% B

    • 22-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 2-Fluoro-6-methoxy-N-methylaniline in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Analysis: Inject the sample onto both columns and compare the resulting chromatograms for peak shape, retention time, and resolution of any observed impurities.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[3][6]

  • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the analyte solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the optimized HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.

Conclusion and Recommendations

The development of a robust and reliable HPLC method for the purity assessment of 2-Fluoro-6-methoxy-N-methylaniline requires a systematic and comparative approach. While a standard C18 column with an acetonitrile/water gradient and a buffered mobile phase at a slightly acidic pH provides a strong starting point, the exploration of alternative selectivities, such as those offered by a fluorinated phenyl column, is highly recommended for comprehensive impurity profiling. The inclusion of forced degradation studies is non-negotiable to establish the stability-indicating nature of the final method, a critical requirement in pharmaceutical development. By following the principles and protocols outlined in this guide, researchers and scientists can confidently develop and validate an HPLC method that ensures the quality and purity of this important pharmaceutical intermediate.

References

  • Why is N-Methylaniline More Basic than Aniline? - Knowledge - Bloom Tech. (2024, July 15). Retrieved from [Link]

  • Is N-Methylaniline a Solid? - Knowledge - Bloom Tech. (2024, July 11). Retrieved from [Link]

  • How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry. (2024, May 1). Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). Human Journals. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). IRJPMS. Retrieved from [Link]

  • Why is N,N-Dimethylaniline more basic than N-methylaniline? : r/chemistry. (2024, November 19). Reddit. Retrieved from [Link]

  • Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air. Semantic Scholar. (n.d.). Retrieved from [Link]

  • Separation of N-Methylaniline on Newcrom R1 HPLC column. SIELC Technologies. (n.d.). Retrieved from [Link]

  • N-Methylaniline. Wikipedia. (n.d.). Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2019, June 22). Retrieved from [Link]

  • Quantification of aniline and N-methylaniline in indigo. (2021, October 26). PMC - NIH. Retrieved from [Link]

  • The basicity of aniline is weaker in comparison to that of methylamin. askIITians. (2025, August 30). Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International. Retrieved from [Link]

  • Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. (2026, January 16). Retrieved from [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2025, August 10). Request PDF - ResearchGate. Retrieved from [Link]

  • 24.4: Basicity of Arylamines. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020, November 12). LCGC International. Retrieved from [Link]

  • Supporting information for UV absorption spectra of DNA bases in the 350-190 nm range. (n.d.). Retrieved from [Link]

Sources

Comparative

Technical Guide: Bioisosteric Optimization Using the 2-Fluoro-6-methoxy-N-methylaniline Moiety

Executive Summary: The Rational Design In modern medicinal chemistry, the 2-Fluoro-6-methoxy-N-methylaniline moiety represents a sophisticated "privileged scaffold" optimization strategy. It is not merely a structural fr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rational Design

In modern medicinal chemistry, the 2-Fluoro-6-methoxy-N-methylaniline moiety represents a sophisticated "privileged scaffold" optimization strategy. It is not merely a structural fragment but a functional solution to three common failure modes in drug discovery: rapid metabolic clearance , reactive metabolite formation (toxicity) , and suboptimal binding conformation .

This guide analyzes the utility of this moiety as a bioisosteric replacement for standard anilines or simple heteroaromatics. By combining the high electronegativity of fluorine (ortho-blockade) with the steric and electronic modulation of a methoxy group, this scaffold effectively "locks" the N-methyl group into a preferred conformation while shielding the electron-rich aniline ring from P450-mediated oxidation.

Mechanistic Analysis & SAR Logic

The "Ortho-Blockade" Effect

The primary liability of aniline-based drugs is the metabolic oxidation of the aromatic ring, typically at the ortho or para positions relative to the nitrogen. This leads to the formation of unstable hydroxylated metabolites or, more dangerously, quinone imines (reactive electrophiles capable of covalent protein binding and idiosyncratic toxicity).

  • Fluorine (C-2): The C-F bond is metabolically inert (bond energy ~116 kcal/mol). Its high electronegativity pulls electron density from the ring, lowering the HOMO energy and making the ring less susceptible to oxidative attack.

  • Methoxy (C-6): While electron-donating by resonance, the methoxy group at the C-6 position provides significant steric bulk. This steric hindrance protects the nitrogen lone pair and prevents enzymatic approach to the adjacent carbon.

  • N-Methylation: Replacing an -NH₂ with -NHMe improves lipophilicity (LogD) and membrane permeability by removing a hydrogen bond donor. However, N-methyl groups are prone to demethylation. The flanking 2-F and 6-OMe groups sterically hinder the cytochrome P450 enzymes responsible for N-demethylation, extending half-life (

    
    ).
    
Conformational Locking

In kinase inhibitors (e.g., targeting EGFR or BTK), the angle of the aniline nitrogen is critical. The 2-Fluoro-6-methoxy substitution pattern forces the N-methyl bond out of the plane of the phenyl ring (atropisomerism-like twist). This pre-organized conformation often reduces the entropic penalty of binding to the active site.

Comparative Performance Analysis

The following table contrasts the 2-Fluoro-6-methoxy-N-methylaniline moiety with its direct structural alternatives. Data represents aggregated trends from matched molecular pair analyses (MMPA) in kinase inhibitor series.

Table 1: Physicochemical and Metabolic Comparison
FeatureUnsubstituted Aniline 2,6-Difluoroaniline 2,6-Dimethoxyaniline 2-Fluoro-6-methoxy-N-methylaniline
Structure Ph-NH₂2,6-F₂-Ph-NH₂2,6-(OMe)₂-Ph-NH₂2-F, 6-OMe-Ph-NHMe
Metabolic Stability Low (Rapid hydroxylation)High (Blocked sites)Medium (O-demethylation risk)High (Synergistic blockade)
Toxicity Risk High (Quinone imine formation)Low Low Very Low (Electronic deactivation)
LogP (Lipophilicity) Low (Polar)MediumMedium-HighOptimized (Balanced)
pKa (Basicity) ~4.6~2.0 (Too low for some interactions)~5.0~3.5 - 4.0 (Tunable)
H-Bond Capability 2 Donors, 1 Acceptor2 Donors, Low Acceptor2 Donors, 3 Acceptors1 Donor, 2 Acceptors
Conformation Planar (Flexible)PlanarTwistedTwisted (Pre-organized)

Key Insight: The 2-F-6-OMe hybrid offers a "Goldilocks" zone. It avoids the excessive electron withdrawal of the di-fluoro analog (which can kill H-bond strength) while avoiding the metabolic liability of the di-methoxy analog (rapid O-demethylation).

Visualizing the Metabolic Logic[3]

The following diagram illustrates how the specific substitution pattern diverts the molecule away from toxic pathways and towards stable elimination.

MetabolicPathways Parent Parent Scaffold (2-F-6-OMe-N-Me) OrthoOx Ortho-Hydroxylation (P450 Mediated) Parent->OrthoOx BLOCKED by 2-F & 6-OMe PhaseII Phase II Conjugation (Glucuronidation/Sulfation) Parent->PhaseII Direct Conjugation Demethyl N/O-Demethylation (Slowed by Sterics) Parent->Demethyl Sterically Hindered Quinone Reactive Quinone Imine (TOXICITY) OrthoOx->Quinone Excretion Renal/Biliary Excretion PhaseII->Excretion Demethyl->PhaseII

Figure 1: Metabolic fate of the 2-Fluoro-6-methoxy-N-methylaniline moiety. The substitution pattern effectively shuts down the high-risk quinone imine pathway.

Experimental Protocols

To validate the bioisosteric replacement in your own series, use the following protocols.

Synthesis: Reductive Amination Route

This is the preferred method for introducing the N-methyl group onto the 2-fluoro-6-methoxyaniline core with high yield and minimal side products.

Reagents:

  • Starting Material: 2-Fluoro-6-methoxyaniline (CAS: 446-61-7).[1][2][3]

  • Paraformaldehyde (or Formalin).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaCNBH₃.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[4]

  • Acid Catalyst: Acetic Acid (AcOH).

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve 2-Fluoro-6-methoxyaniline (1.0 equiv) in DCM (0.1 M concentration).

  • Activation: Add Acetic Acid (2.0 equiv) and stir for 10 minutes at room temperature.

  • Imine Formation: Add Paraformaldehyde (3.0 equiv) and stir for 30 minutes. The solution may become cloudy.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (3.0 equiv) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The N-methyl product typically elutes later than the starting material but earlier than the N,N-dimethyl byproduct.

Microsomal Stability Assay (In Vitro Clearance)

This assay quantifies the metabolic stability improvement provided by the moiety.

Materials:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System.

  • Test Compound (1 µM final concentration).

  • Positive Control (e.g., Verapamil or Propranolol).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove aliquots.
    
  • Quenching: Immediately add the aliquot to ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
    • Target Result:

      
       (Low Clearance).
      

Decision Logic for Bioisosteric Replacement

Use this logic tree to determine if this moiety is suitable for your lead series.

DecisionTree Start Start: Optimization of Aniline Scaffold CheckMetab Is the aniline ring metabolically unstable? Start->CheckMetab CheckConf Is the active conformation non-planar (twisted)? CheckMetab->CheckConf Yes UseAlt2 Consider 2-Methoxy only (Less steric bulk) CheckMetab->UseAlt2 No (Stable) CheckHbond Is the NH2 donor critical for binding? CheckConf->CheckHbond Yes (Twisted) UseAlt1 Consider 2,6-Difluoro (Planar, H-bond donor kept) CheckConf->UseAlt1 No (Planar) UseMoiety RECOMMENDATION: Use 2-F-6-OMe-N-Me CheckHbond->UseMoiety No (Donor not needed) CheckHbond->UseAlt1 Yes (Need Donor)

Figure 2: Strategic decision tree for implementing the 2-Fluoro-6-methoxy-N-methylaniline moiety.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • Kalgutkar, A. S., et al. "Metabolic Activation of Structural Alerts in Drug Candidates." Chemical Research in Toxicology, 2005. Link

  • BenchChem. "A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline." BenchChem Technical Library, 2025. Link

  • Drug Hunter. "Bioisosteres Cheat Sheet." Drug Hunter, 2025.[5] Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-6-methoxy-N-methylaniline
Reactant of Route 2
Reactant of Route 2
2-Fluoro-6-methoxy-N-methylaniline
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